p-hydroxycocaine
Description
The exact mass of the compound 4'-Hydroxycocaine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89339-16-2 |
|---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-18-11-5-8-13(18)15(17(21)22-2)14(9-11)23-16(20)10-3-6-12(19)7-4-10/h3-4,6-7,11,13-15,19H,5,8-9H2,1-2H3/t11-,13+,14-,15+/m0/s1 |
InChI Key |
RDFDJKYDYAUNDB-PMOUVXMZSA-N |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
Pictograms |
Irritant |
Synonyms |
4'-hydroxybenzoylecgonine methyl ester 4'-hydroxycocaine p-hydroxycocaine |
Origin of Product |
United States |
Foundational & Exploratory
discovery of p-hydroxycocaine as a cocaine metabolite
An In-depth Technical Guide on the Discovery and Analysis of p-Hydroxycocaine
Introduction
The analysis of cocaine and its metabolites is a cornerstone of forensic toxicology and clinical chemistry. While benzoylecgonine and ecgonine methyl ester are the most abundant metabolites, the detection of minor metabolites has become critical for distinguishing between active consumption and passive environmental exposure. This guide focuses on this compound (para-hydroxycocaine), a minor but significant metabolite whose presence provides strong evidence of cocaine ingestion. This document details the discovery, metabolic pathway, and analytical methodologies for the identification and quantification of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Metabolic Pathway
The identification of this compound as a direct metabolite of cocaine was a significant advancement in understanding cocaine's metabolic fate. Early research established that cocaine undergoes extensive biotransformation in the body.
Initial Identification
One of the foundational studies demonstrated that hepatic microsomes from various animal species, including mice, rats, and guinea pigs, could catalyze the oxidation of cocaine to form both m-hydroxycocaine and this compound[1]. This established the liver as a primary site for this specific metabolic conversion. It was noted that the total amount of these hydroxylated metabolites was less than 12% of norcocaine, another key metabolite[1]. Despite being a minor product, this compound was found to be pharmacologically active, exhibiting effects on locomotor activity comparable to or greater than cocaine itself[1].
The Metabolic Pathway: Aromatic Hydroxylation
Cocaine's metabolism primarily occurs through two main pathways: hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME), and N-demethylation to norcocaine[2][3]. A third, minor pathway involves the aromatic hydroxylation of the benzoyl group to yield hydroxycocaine isomers[2][3].
The conversion of cocaine to this compound is mediated by the cytochrome P450 (CYP) enzyme system in the liver, with the CYP3A4 enzyme playing a specific and crucial role[4]. This enzymatic reaction introduces a hydroxyl (-OH) group at the para position of cocaine's benzoyl ring. Because this hydroxylation occurs within the body, the detection of this compound in biological samples like hair is a definitive marker of ingestion, ruling out false positives from external contamination[4][5].
References
- 1. Formation of this compound from cocaine by hepatic microsomes of animals and its pharmacological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. No Excuses: Why Hydroxycocaine Rules Out Passive Cocaine Exposure | AttoLife [attolife.co.uk]
- 5. Analysis of hydroxy-cocaine metabolites as evidence of cocaine consumption: Identification by parent ion search and quantitation by UHPLC-MS/MS in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacological Effects of p-Hydroxycocaine in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxycocaine, a metabolite of cocaine, has been identified as a pharmacologically active compound. This technical guide synthesizes the available scientific literature on the pharmacological effects of this compound in murine models. The primary documented effect is a significant increase in locomotor activity, with a potency comparable to or greater than that of cocaine. However, a comprehensive quantitative understanding of its pharmacological profile remains elusive. Key data, including a detailed dose-response relationship for its stimulant effects, its rewarding or aversive properties, and its binding affinities for key monoamine transporters, are not well-established in publicly accessible literature. This guide presents the existing data, details relevant experimental protocols for its further investigation, and utilizes visualizations to depict its presumed mechanism of action and associated experimental workflows. The significant gaps in the current knowledge base are highlighted, underscoring the need for further research to fully characterize the contribution of this metabolite to the overall pharmacology of cocaine.
Quantitative Pharmacological Data
A thorough review of the scientific literature reveals limited quantitative data on the pharmacological effects of this compound in mice. The available information is summarized below.
Table 1: In Vivo Behavioral Effects of this compound in Mice
| Behavioral Assay | Mouse Strain | Dose and Route of Administration | Observed Effect | Quantitative Data |
| Locomotor Activity | Not Specified | 20 mg/kg (intraperitoneal) | Significant increase in total distance traveled and rearing movements. | The effect was reported to be more active than or comparable to that of cocaine; however, specific numerical data (e.g., percentage increase over baseline, total distance in cm) were not provided in the primary source.[1] |
| Conditioned Place Preference | Not Applicable | Not Applicable | Rewarding or aversive properties | Data Not Available |
Table 2: In Vitro and Neurochemical Data for this compound
| Assay | Target | Tissue Source | Parameter | Value |
| Transporter Binding Affinity | Dopamine Transporter (DAT) | Mouse Brain | Ki or IC50 | Data Not Available |
| Transporter Binding Affinity | Serotonin Transporter (SERT) | Mouse Brain | Ki or IC50 | Data Not Available |
| Transporter Binding Affinity | Norepinephrine Transporter (NET) | Mouse Brain | Ki or IC50 | Data Not Available |
| In Vivo Microdialysis | Nucleus Accumbens / Striatum | Mouse | Extracellular Dopamine Levels | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments essential for characterizing the pharmacological effects of this compound. These protocols are based on established procedures for studying psychostimulants like cocaine in mice.
Locomotor Activity Assay
This experiment quantifies the stimulant or depressant effects of a compound on spontaneous movement.
-
Animals: Male mice (e.g., C57BL/6J strain), 8-12 weeks of age, are typically used. Animals should be single-housed for at least one week prior to testing to prevent social hierarchy effects on activity. They should be maintained on a 12-hour light-dark cycle with ad libitum access to food and water.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material to reduce anxiety. The arena is equipped with a grid of infrared beams to automatically track horizontal and vertical movements. The entire setup is placed in a sound-attenuating chamber with controlled lighting and ventilation.
-
Procedure:
-
Habituation: On the day of the experiment, mice are brought to the testing room and allowed to acclimate for at least 60 minutes.
-
Each mouse is then placed in the center of the open-field arena, and its locomotor activity is recorded for a 30-minute habituation period.
-
Drug Administration: After habituation, mice are briefly removed from the arena and administered either the vehicle control (e.g., sterile saline) or this compound via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve.
-
Data Recording: Immediately following injection, the mice are returned to the open-field arena, and their locomotor activity is recorded for 60-90 minutes.
-
-
Data Analysis: The primary endpoints are total distance traveled (cm), horizontal activity (number of beam breaks), and vertical activity (rearing counts). Data is typically binned into 5- or 10-minute intervals to analyze the time course of the drug's effect. Statistical analysis is performed using a two-way repeated-measures ANOVA, with treatment and time as factors.
Conditioned Place Preference (CPP)
This assay assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
-
Apparatus: A three-chamber apparatus is commonly used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns, floor textures) and a smaller, neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Baseline): On day 1, mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each of the larger chambers is recorded to establish any baseline preference.
-
Conditioning: This phase typically occurs over 4-8 days. On alternating days, mice receive an injection of this compound and are immediately confined to one of the conditioning chambers for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite chamber. The drug-paired chamber is counterbalanced across the experimental group.
-
Post-Conditioning (Test): On the day after the final conditioning session, mice are placed in the central chamber in a drug-free state and allowed to freely explore the entire apparatus for 15 minutes. The time spent in each chamber is recorded.
-
-
Data Analysis: The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test. A significant increase in time indicates a rewarding effect (conditioned place preference), while a significant decrease suggests an aversive effect (conditioned place aversion). Statistical significance is determined using a paired t-test or ANOVA.
In Vitro Dopamine Transporter (DAT) Binding Assay
This assay determines the binding affinity of a compound for the dopamine transporter.
-
Tissue Preparation:
-
Striatal tissue from mice is rapidly dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific concentration of a radiolabeled ligand for DAT (e.g., [³H]WIN 35,428) and a range of concentrations of the unlabeled competitor (this compound).
-
To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of a known DAT inhibitor (e.g., GBR-12909).
-
The incubation is carried out for a specified time and at a specific temperature to allow the binding to reach equilibrium.
-
-
Termination and Measurement:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the presumed signaling pathway of this compound and the workflows for the key behavioral experiments.
Caption: Presumed mechanism of action of this compound.
Caption: Experimental workflow for locomotor activity assay.
Caption: Experimental workflow for conditioned place preference.
References
p-Hydroxycocaine: A Minor but Active Metabolite of Cocaine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine, a potent psychostimulant, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. While benzoylecgonine and ecgonine methyl ester are the major products of cocaine hydrolysis, a smaller fraction is metabolized through oxidative pathways. This guide focuses on p-hydroxycocaine, a minor yet pharmacologically active metabolite formed through the hydroxylation of the cocaine molecule. Understanding the formation, detection, and biological activity of this compound is crucial for a comprehensive toxicological profile of cocaine and for the development of targeted therapeutic interventions.
Metabolic Pathway of Cocaine to this compound
Cocaine is metabolized in the liver by a series of enzymatic reactions. The formation of this compound is a result of aromatic hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in hepatic microsomes.[1][2] This oxidative pathway represents a minor route of cocaine metabolism compared to the primary hydrolytic pathways.[3] Studies in animal models have shown that hepatic microsomes from mice, rats, and guinea pigs can catalyze the oxidation of cocaine to both m- and p-hydroxycocaines.[4] The total amount of these hydroxycocaines is reported to be less than 12% of norcocaine, another microsomal metabolite.[4]
The metabolic conversion of cocaine to this compound can be visualized as follows:
References
- 1. This compound | 89339-16-2 | Benchchem [benchchem.com]
- 2. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Formation of this compound from cocaine by hepatic microsomes of animals and its pharmacological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of p-Hydroxycocaine in Erythroxylum Species: A Technical Review of the Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry into the natural occurrence of para-hydroxycocaine (p-hydroxycocaine) within species of the Erythroxylum genus, the primary source of cocaine. A thorough review of existing phytochemical literature reveals that while the Erythroxylum genus is rich in a variety of tropane alkaloids, there is currently no scientific evidence to support the natural occurrence of this compound as a secondary metabolite in these plants . This compound, along with its ortho- and meta- isomers, is well-documented as a minor metabolite of cocaine in humans. This guide will clarify this distinction, present the current understanding of the alkaloid profile of Erythroxylum species, and detail the methodologies used in the analysis of these compounds.
Introduction: The Alkaloids of Erythroxylum
The genus Erythroxylum comprises approximately 230 species, with Erythroxylum coca and Erythroxylum novogranatense being the most recognized for their significant concentrations of the psychoactive tropane alkaloid, cocaine. For centuries, the leaves of these plants have been utilized for their stimulant and medicinal properties in their native South American regions. Extensive phytochemical investigations of the Erythroxylum genus have led to the identification of a diverse array of secondary metabolites, primarily tropane alkaloids. Besides cocaine, other notable alkaloids include cinnamoylcocaine, truxillines, and methylecgonine.
It is crucial to differentiate between the alkaloids naturally synthesized by the plant (phytochemicals) and the metabolites formed after human consumption. This guide will focus on the former, while also briefly touching upon the metabolic fate of cocaine to provide context for the presence of hydroxylated derivatives in biological samples.
The Status of this compound: A Metabolite, Not a Natural Product
Current scientific literature does not report the isolation or detection of this compound from any Erythroxylum species. Comprehensive reviews and phytochemical databases of the genus do not list this compound as a constituent.
Instead, this compound is recognized as a product of cocaine metabolism in the human body. After ingestion, cocaine is extensively metabolized by carboxylesterases and cytochrome P450 (CYP450) enzymes in the liver. Aromatic hydroxylation of the benzoyl group of the cocaine molecule by CYP450 enzymes results in the formation of ortho-, meta-, and para-hydroxycocaine. These hydroxylated metabolites are minor compared to the primary metabolites, benzoylecgonine and ecgonine methyl ester, but their presence in biological samples, such as hair, is considered a definitive indicator of cocaine consumption.
Quantitative Data on Major Alkaloids in Erythroxylum Species
While data on this compound's natural occurrence is absent, extensive quantitative analysis has been performed on the major alkaloids in various Erythroxylum species. The following table summarizes the concentration ranges of cocaine and other significant alkaloids in the leaves of the two primary cultivated species.
| Species & Variety | Cocaine (% dry weight) | Other Major Alkaloids | Reference(s) |
| Erythroxylum coca var. coca | 0.23 - 0.96 | Cinnamoylcocaine, α-/β-Truxilline | |
| Erythroxylum coca var. ipadu | 0.11 - 0.41 | Cinnamoylcocaine, α-/β-Truxilline | |
| Erythroxylum novogranatense var. novogranatense | 0.55 - 0.93 | Cinnamoylcocaine, 1-Hydroxytropacocaine | |
| Erythroxylum novogranatense var. truxillense | 0.42 - 1.02 | Cinnamoylcocaine, 1-Hydroxytropacocaine |
Experimental Protocols for Alkaloid Analysis in Erythroxylum
The search for and quantification of alkaloids in Erythroxylum leaves involve standardized extraction and analytical procedures. These protocols would be applicable for any investigation seeking to identify novel or trace alkaloids, including a hypothetical search for this compound.
General Extraction Methodology
A generalized protocol for the extraction of tropane alkaloids from Erythroxylum leaves for analytical purposes is as follows:
-
Sample Preparation : Dried and finely powdered leaf material is used to maximize the surface area for solvent extraction.
-
Alkalinization : The powdered leaf material is moistened with an alkaline solution, such as sodium carbonate or ammonium hydroxide, to convert the alkaloid salts present in the plant tissue into their free base form.
-
Solvent Extraction : The alkalinized material is then extracted with a non-polar organic solvent, such as diethyl ether, chloroform, or a hexane/isopropanol mixture. This step selectively dissolves the free base alkaloids.
-
Acidic Partitioning : The organic solvent containing the alkaloids is then partitioned against an aqueous acidic solution (e.g., dilute sulfuric or hydrochloric acid). This converts the free base alkaloids back into their salt form, which are soluble in the aqueous phase, effectively separating them from non-alkaloidal compounds remaining in the organic phase.
-
Purification and Concentration : The aqueous layer is then made alkaline again to precipitate the alkaloids, which can be collected by filtration or re-extracted into a fresh organic solvent. The solvent is then evaporated to yield a concentrated alkaloid extract.
Analytical Techniques
The resulting extract is then analyzed using chromatographic and spectrometric methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A widely used technique for the separation and identification of tropane alkaloids. The compounds are separated based on their volatility and interaction with the GC column, and the mass spectrometer provides structural information for identification.
-
High-Performance Liquid Chromatography (HPLC) : Often coupled with UV or mass spectrometric detection (LC-MS), HPLC is another powerful tool for separating and quantifying alkaloids in complex mixtures.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams represent the general experimental workflow for alkaloid analysis and the established biosynthetic pathway of cocaine.
Caption: Generalized workflow for the extraction and analysis of alkaloids from Erythroxylum leaves.
Caption: Simplified biosynthetic pathway of cocaine in Erythroxylum species.
Conclusion
The Enzymatic Forging of p-Hydroxycocaine: A Technical Guide to Cytochrome P450-Mediated Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine, a potent psychostimulant, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. While the primary metabolic pathways involving hydrolysis are well-characterized, the oxidative metabolism mediated by cytochrome P450 (CYP) enzymes plays a crucial role in producing pharmacologically active and potentially toxic compounds. This technical guide provides an in-depth exploration of the formation of p-hydroxycocaine, a minor but significant metabolite, catalyzed by cytochrome P450 enzymes. We will delve into the key enzymes involved, summarize the available kinetic data, present detailed experimental protocols for studying this metabolic pathway, and visualize the core processes through signaling and workflow diagrams.
Cytochrome P450 Isozymes in this compound Formation
The initial step in the oxidative metabolism of cocaine involves N-demethylation to norcocaine, a reaction primarily catalyzed by CYP3A4 in human liver microsomes.[1][2] While direct p-hydroxylation of cocaine is a recognized metabolic route, the specific human CYP isozymes responsible and their kinetic parameters are not as extensively documented as the N-demethylation pathway. However, studies using hepatic microsomes from various animal species have demonstrated the formation of this compound, indicating the involvement of CYP enzymes.[1] Further research points to the CYP3A family as the principal enzymes responsible for the N-demethylation of cocaine in both human and mouse liver microsomes.[2]
Quantitative Data on Cocaine Metabolism
Precise kinetic parameters for the direct p-hydroxylation of cocaine by specific human CYP isozymes remain an area of active investigation. However, data from related metabolic pathways, such as norcocaine N-hydroxylation, can provide valuable insights into the kinetics of CYP-mediated cocaine metabolism.
| Species | Enzyme Source | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human | Liver Microsomes | Norcocaine | N-hydroxynorcocaine | ~3x higher than mouse | ~10x lower than mouse | [3] |
| Mouse (female) | Liver Microsomes | Norcocaine | N-hydroxynorcocaine | Not specified | 34 ± 10 | [3] |
| Mouse (male) | Liver Microsomes | Norcocaine | N-hydroxynorcocaine | Not specified | 16 ± 4 | [3] |
Note: The table above presents kinetic data for norcocaine N-hydroxylation, a subsequent metabolic step for a product of cocaine N-demethylation. Direct kinetic data for cocaine p-hydroxylation is currently limited in the literature.
Experimental Protocols
In Vitro Metabolism of Cocaine using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the formation of this compound from cocaine in vitro.
1. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Cocaine hydrochloride
-
This compound analytical standard
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of cocaine in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.2-1 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the cocaine substrate (at various concentrations to determine kinetics) and the NADPH regenerating system to the pre-warmed HLM suspension.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
1. Sample Preparation:
-
The supernatant from the incubation mixture can be directly injected or further diluted if necessary.
-
Prepare a calibration curve using the this compound analytical standard in the same matrix as the samples (e.g., terminated incubation buffer).
2. LC-MS/MS Conditions (Illustrative):
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
Visualizations
Metabolic Pathway of Cocaine to this compound
Caption: Metabolic conversion of cocaine to this compound and norcocaine by cytochrome P450 enzymes.
Experimental Workflow for In Vitro Cocaine Metabolism Study
Caption: Step-by-step workflow for an in vitro cocaine metabolism experiment using human liver microsomes.
Conclusion
The formation of this compound represents a secondary but important pathway in cocaine metabolism, mediated by cytochrome P450 enzymes. While CYP3A4 is established as a key player in the initial N-demethylation of cocaine, further research is required to definitively identify the specific isozymes responsible for direct p-hydroxylation and to fully characterize their kinetic parameters in human systems. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate this metabolic pathway, contributing to a more comprehensive understanding of cocaine's biotransformation and its toxicological implications. This knowledge is vital for the development of novel therapeutic strategies for cocaine abuse and for accurately interpreting toxicological findings.
References
Structural Elucidation of Synthetic p-Hydroxycocaine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of synthetic para-hydroxycocaine (p-hydroxycocaine), a metabolite of cocaine. The document details the synthetic pathway, analytical methodologies for characterization, and the expected spectroscopic and crystallographic data. This guide is intended for an audience with a strong background in analytical chemistry and organic synthesis.
Synthesis of this compound
The synthesis of this compound as a reference standard is crucial for analytical and forensic applications. A common and effective method involves the selective hydrolysis of a protected precursor, 4'-acetoxycocaine. This approach offers good regioselectivity and yields.
Synthetic Pathway
The logical workflow for the synthesis of this compound from cocaine involves a two-step process: acetylation of the phenyl ring followed by selective deacetylation.
Caption: Synthetic pathway for this compound from cocaine.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the reported synthesis via hydrolysis of 4'-acetoxycocaine.
Step 1: Acetylation of Cocaine to 4'-Acetoxycocaine
-
Dissolve cocaine in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an excess of acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4'-acetoxycocaine.
-
Purify the crude product by silica gel column chromatography.
Step 2: Selective Hydrolysis of 4'-Acetoxycocaine to this compound
-
Dissolve the purified 4'-acetoxycocaine in methanol that has been saturated with dry hydrogen chloride (HCl) gas.
-
Stir the solution at room temperature for 24-48 hours. The reaction involves the selective hydrolysis or transesterification of the acetoxy group.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting crude this compound using silica gel column chromatography to obtain the final product.
Analytical Characterization
The structural elucidation of the synthesized this compound is performed using a combination of chromatographic and spectroscopic techniques.
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive structural analysis of the synthesized compound.
Caption: Workflow for the structural elucidation of synthetic this compound.
Data Presentation
The following tables summarize the expected quantitative data from the analytical characterization of synthetic this compound.
Mass Spectrometry Data
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification of this compound, typically after derivatization (e.g., with a trimethylsilyl (TMS) agent) to increase volatility.
Experimental Protocol: GC-MS Analysis
-
Derivatization: Evaporate a solution of the synthesized this compound to dryness under a stream of nitrogen. Add a TMS derivatizing agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 70°C for 30 minutes.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.
-
Injection: Splitless injection of 1 µL.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Table 1: Expected Mass Spectral Data for TMS-derivatized this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Relative Abundance |
| 391 | [M]+ (Molecular Ion) | Low |
| 376 | [M-CH3]+ | Moderate |
| 302 | [M-COOCH3-CH3]+ | Moderate |
| 193 | [p-TMS-O-C6H4CO]+ | High (characteristic for p-isomer) |
| 182 | [Cocaine tropane ring fragment] | High |
| 82 | [Tropane fragment C5H8N]+ | High (base peak) |
NMR Spectroscopy Data
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
-
Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain standard 1D 1H and 13C spectra. 2D correlation experiments such as COSY, HSQC, and HMBC can be performed for unambiguous signal assignments.
Table 2: Expected 1H NMR Chemical Shifts for this compound (in CDCl3)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 | ~3.0-3.2 | m |
| H-3 | ~5.2-5.4 | m |
| H-4 | ~2.0-2.3 | m |
| H-1, H-5 | ~3.3-3.6 | m |
| N-CH3 | ~2.5 | s |
| O-CH3 | ~3.7 | s |
| Aromatic H (ortho to OH) | ~6.8-7.0 | d |
| Aromatic H (ortho to C=O) | ~7.9-8.1 | d |
| OH | Variable (broad s) | br s |
Table 3: Expected 13C NMR Chemical Shifts for this compound (in CDCl3)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-1 | ~65 |
| C-2 | ~50 |
| C-3 | ~67 |
| C-4 | ~35 |
| C-5 | ~62 |
| C-6 | ~25 |
| C-7 | ~25 |
| N-CH3 | ~41 |
| O-CH3 | ~52 |
| C=O (ester) | ~170 |
| C=O (benzoyl) | ~166 |
| Aromatic C-1' (ipso to C=O) | ~122 |
| Aromatic C-2', C-6' (ortho to C=O) | ~132 |
| Aromatic C-3', C-5' (ortho to OH) | ~115 |
| Aromatic C-4' (ipso to OH) | ~160 |
X-ray Crystallography Data
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. While specific crystallographic data for this compound is not publicly available, the data for free base cocaine serves as an excellent reference.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, acetone/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares on F2.
Table 4: Representative Crystallographic Data (based on free base cocaine)
| Parameter | Expected Value for this compound |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | ~10.1 |
| b (Å) | ~9.9 |
| c (Å) | ~8.4 |
| β (°) | ~107 |
| Volume (Å3) | ~810 |
| Z | 2 |
| Calculated Density (g/cm3) | ~1.3 |
Note: The presence of the hydroxyl group may lead to intermolecular hydrogen bonding, which could influence the crystal packing and unit cell parameters compared to cocaine.
Conclusion
The structural elucidation of synthetic this compound relies on a combination of a well-defined synthetic route and a suite of modern analytical techniques. This guide provides the essential methodologies and expected data for researchers and scientists working on the synthesis and characterization of cocaine analogs. The provided protocols and data tables serve as a valuable resource for drug development professionals and forensic chemists. It is important to note that while much of the data presented is based on closely related compounds due to the limited availability of public information on this compound itself, it provides a strong and scientifically sound foundation for its structural characterization.
References
A Technical Guide to Richard Willstätter's First Total Synthesis of the Cocaine Molecule (1901)
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed technical overview of Richard Willstätter's pioneering first total synthesis of cocaine, a landmark achievement in the field of organic chemistry. The synthesis, reported in 1901, was a monumental undertaking that confirmed the structure of cocaine and showcased the power of synthetic chemistry at the dawn of the 20th century.[1] While later syntheses, notably Robinson's elegant one-pot synthesis of the key intermediate tropinone in 1917, would prove far more efficient, Willstätter's original route remains a classic example of multi-step total synthesis.[2][3]
I. Overall Synthetic Strategy
Willstätter's approach to the total synthesis of (±)-cocaine can be logically divided into two major phases:
-
Construction of the Tropane Skeleton: The initial and most challenging phase involved the construction of the characteristic bicyclic tropane ring system. Willstätter's lengthy route began with the seven-membered ring of cycloheptanone and, through a series of transformations including brominations, eliminations, and a key transannular cyclization, yielded the pivotal intermediate, tropinone.[3][4] This part of the synthesis involved 15 steps and had an overall yield of only 0.75%.[2]
-
Elaboration of Tropinone to (±)-Cocaine: With the tropane core secured, the second phase focused on the functionalization of tropinone to introduce the requisite stereochemistry and ester groups of the final cocaine molecule. This was achieved through a four-step sequence involving carboxylation, reduction of the ketone, methyl esterification, and finally, benzoylation to yield racemic cocaine.[4]
The complete linear synthesis from cycloheptanone took 23-25 steps.[4][5]
II. Synthetic Pathway and Workflow
The following diagrams illustrate the logical flow and the detailed chemical transformations in Willstätter's synthesis.
Figure 1: High-level logical workflow of Willstätter's cocaine synthesis.
Figure 2: Detailed synthetic pathway from the key intermediate Tropinone to (±)-Cocaine.
III. Quantitative Data Summary
The following table summarizes the key transformations from tropinone to (±)-cocaine, including reagents and reported yields where available. The initial 15 steps from cycloheptanone to tropinone were arduous and resulted in a very low overall yield.
| Step | Transformation | Reagents | Yield (%) |
| 1 | Tropinone → 2-Carboxytropinone | Sodium metal, Carbon dioxide (CO₂) | 82%[5] |
| 2 | 2-Carboxytropinone → (±)-Ecgonine | Sodium amalgam (Na(Hg)), HCl, H₂O | 10-12%[5] |
| 3 | (±)-Ecgonine → (±)-Ecgonine Methyl Ester | Methanol (MeOH), HCl | Not Specified |
| 4 | (±)-Ecgonine Methyl Ester → (±)-Cocaine | Benzoic anhydride (Bz₂O) | Not Specified |
IV. Experimental Protocols for Key Transformations
The protocols described below are based on the reagents and transformations reported by Willstätter and subsequent analyses of his work.[4][5]
1. Synthesis of 2-Carboxytropinone (Step 1)
-
Objective: To introduce a carboxyl group at the C2 position of the tropinone ring.
-
Methodology: This reaction is an α-carboxylation of a ketone.
-
Tropinone is dissolved in a suitable inert, anhydrous solvent (e.g., toluene).
-
Sodium metal is added to the solution, likely forming the sodium enolate of tropinone upon heating.
-
The reaction mixture is then exposed to a stream of dry carbon dioxide gas. The enolate acts as a nucleophile, attacking the CO₂ to form the sodium salt of 2-carboxytropinone.
-
The reaction is quenched with a weak acid to neutralize any remaining sodium and then acidified to protonate the carboxylate, yielding 2-carboxytropinone.
-
Purification is achieved through crystallization.
-
2. Reduction to (±)-Ecgonine (Step 2)
-
Objective: To stereoselectively reduce the ketone of 2-carboxytropinone to a hydroxyl group, yielding ecgonine.
-
Methodology: This is a dissolving metal reduction.
-
2-Carboxytropinone is dissolved in an acidic aqueous solution (HCl).
-
Sodium amalgam (a source of single electrons) is added portion-wise to the cooled solution.
-
The reduction proceeds to form (±)-ecgonine. This step is known for its low yield, as over-reduction and side reactions are common. The stereochemistry of the resulting alcohol is crucial for the final product.
-
Following the reaction, the mercury is carefully separated, and the aqueous solution is neutralized to precipitate the ecgonine product.
-
3. Fischer Esterification to (±)-Ecgonine Methyl Ester (Step 3)
-
Objective: To convert the carboxylic acid of ecgonine into a methyl ester.
-
Methodology: This is a classic acid-catalyzed esterification.
-
(±)-Ecgonine is suspended or dissolved in an excess of anhydrous methanol.
-
A catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added.
-
The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.
-
After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the (±)-ecgonine methyl ester.
-
The product is then collected by filtration and purified.
-
4. Benzoylation to (±)-Cocaine (Step 4)
-
Objective: To esterify the secondary alcohol of ecgonine methyl ester with a benzoyl group to complete the synthesis.
-
Methodology:
-
(±)-Ecgonine methyl ester is dissolved in an inert solvent, such as pyridine or benzene.
-
Benzoic anhydride (Bz₂O) or benzoyl chloride is added as the benzoylating agent.
-
The reaction mixture is heated to ensure complete conversion. Pyridine, if used, also serves as a base to neutralize the benzoic acid byproduct.
-
After the reaction is complete, the mixture is worked up by washing with an aqueous acid solution to remove any remaining base, followed by a wash with a bicarbonate solution to remove excess benzoic acid.
-
The organic solvent is evaporated, and the resulting crude (±)-cocaine is purified, typically by crystallization, to yield the final racemic product. Willstätter later performed a chiral resolution using D-tartaric acid to isolate the natural (-)-cocaine enantiomer.[1]
-
References
Methodological & Application
Application Note: Analysis of p-Hydroxycocaine using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the analysis of p-hydroxycocaine, a minor but important metabolite of cocaine, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, derivatization of this compound is essential for successful GC-MS analysis. This document outlines a comprehensive workflow, including sample preparation by solid-phase extraction (SPE), derivatization to its trimethylsilyl (TMS) ether, and subsequent GC-MS analysis. While specific quantitative validation data for this compound by GC-MS is limited in current literature, this note provides a robust starting methodology based on established procedures for related cocaine metabolites. This guide is intended for researchers, scientists, and professionals in the fields of forensic toxicology, clinical chemistry, and drug development.
Introduction
Cocaine is a potent central nervous system stimulant that is extensively metabolized in the body. While the major metabolites are benzoylecgonine (BE) and ecgonine methyl ester (EME), minor metabolites such as this compound are gaining significance as markers of cocaine use. This compound is formed in the liver through the hydroxylation of the cocaine molecule, a reaction primarily catalyzed by cytochrome P450 enzymes. The detection of this metabolite can provide additional evidence of cocaine ingestion. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of drugs and their metabolites in biological samples. However, the polar nature of this compound, due to its hydroxyl group, makes it non-volatile and thus unsuitable for direct GC-MS analysis. To overcome this, a derivatization step is necessary to convert the polar functional group into a less polar and more volatile derivative. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for this purpose.
This application note details a comprehensive method for the extraction, derivatization, and subsequent GC-MS analysis of this compound from biological matrices such as urine.
Cocaine Metabolism to this compound
Cocaine undergoes extensive metabolism in the human body, primarily in the liver. One of the metabolic pathways involves the aromatic hydroxylation of the benzoyl group, leading to the formation of hydroxycocaine isomers, including this compound. This reaction is mediated by the cytochrome P450 enzyme system.
Figure 1. Metabolic pathway of cocaine to this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the analysis of this compound in urine samples.
Materials and Reagents
-
This compound reference standard
-
Cocaine-d3 (or other suitable internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide
-
Hydrochloric acid
-
Phosphate buffer (0.1 M, pH 6.0)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Deionized water
-
Nitrogen gas for evaporation
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of the internal standard. Dilute the sample with 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing it sequentially with 2 mL of methanol and 2 mL of deionized water.[1]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 drop per second).[1]
-
Washing: Wash the cartridge sequentially with 2 mL of 0.1 M hydrochloric acid, followed by 2 mL of methanol to remove interfering substances.[1]
-
Drying: Dry the cartridge thoroughly under a full vacuum for at least 5 minutes.
-
Elution: Elute the analytes from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
Derivatization
-
Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Silylation: Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.[1]
-
Reaction: Cap the vial tightly and heat at 70°C for 20-30 minutes to ensure complete derivatization.[1]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Suggested SIM ions for TMS-derivatized this compound:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | 391 (M+) | 376 (M+-15) | 193 |
| Cocaine-d3 (Internal Std.) | 306 (M+) | 185 | 85 |
Note: The specific ions and temperature program may require optimization based on the instrument and column used.
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Figure 2. Complete workflow for this compound analysis.
Quantitative Data
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference Method |
| Cocaine | Urine | 15 | 50 | 50 - 2000 | GC-MS |
| Benzoylecgonine | Urine | - | 0.5 (ng/mg) | 0.5 - 20 (ng/mg) | GC-MS |
| Cocaethylene | Hair | 0.03 (ng/mg) | 0.05 (ng/mg) | 0.05 - 20 (ng/mg) | GC-MS |
| This compound | Hair | 0.02 (ng/10mg) | 0.02 (ng/10mg) | 0.02 - 10 (ng/10mg) | LC-MS/MS |
Note: The data for this compound is from an LC-MS/MS method and is provided for reference.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described method, which includes solid-phase extraction for sample clean-up and silylation for derivatization, offers a robust framework for the sensitive and selective determination of this important cocaine metabolite in biological samples. While specific quantitative performance data for this compound by GC-MS needs to be established through in-house validation, the provided methodology is based on well-established principles for the analysis of related compounds and is expected to yield reliable and reproducible results. The successful implementation of this method will aid researchers and forensic scientists in obtaining a more complete profile of cocaine metabolism and use.
References
Application Notes and Protocols for the Derivatization of p-Hydroxycocaine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of p-hydroxycocaine, a metabolite of cocaine, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Proper derivatization is a critical step to improve the volatility and thermal stability of this compound, thereby enhancing its chromatographic separation and detection sensitivity.
Introduction
This compound is a minor metabolite of cocaine, and its detection can serve as a biomarker for cocaine use. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of drug metabolites. However, due to the presence of polar functional groups (a hydroxyl and a carboxyl group), this compound exhibits poor chromatographic behavior. Derivatization is therefore essential to convert these polar groups into less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis.
The two primary derivatization techniques employed for this compound and related compounds are silylation and acylation . This document outlines detailed protocols for both methods, along with a comparison of their performance characteristics.
Derivatization Strategies for this compound
The derivatization of this compound targets the active hydrogen atoms on the phenolic hydroxyl and the carboxylic acid groups.
Silylation
Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are highly effective for derivatizing hydroxyl and carboxyl groups.
Acylation
Acylation introduces an acyl group, typically a perfluoroacyl group, into the molecule. Pentafluoropropionic anhydride (PFPA) is a common acylation reagent used for this purpose. Acylation is particularly effective for derivatizing hydroxyl and amine functionalities.
Experimental Protocols
Protocol 1: Silylation using MSTFA
This protocol describes the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
This compound standard or extracted sample residue
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Ethyl acetate (anhydrous)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract containing this compound is completely dry. Evaporate the sample to dryness under a gentle stream of nitrogen at a temperature not exceeding 60°C.
-
Reconstitution: Reconstitute the dried residue in 30 µL of anhydrous ethyl acetate.
-
Derivatization: Add 50 µL of MSTFA (with 1% TMCS) to the reconstituted sample in the GC vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70°C for 20 minutes in a heating block or oven.[1]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution directly into the GC-MS system.
Protocol 2: Acylation using PFPA
This protocol details the derivatization of this compound using Pentafluoropropionic Anhydride (PFPA).
Materials:
-
This compound standard or extracted sample residue
-
Pentafluoropropionic anhydride (PFPA)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Ethyl acetate (anhydrous)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Evaporate the sample extract containing this compound to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the absence of water.
-
Derivatization: To the dried residue, add 70 µL of PFPA and 30 µL of HFIP.[2] Vortex the mixture for 10 seconds.[2]
-
Reaction: Cap the vial tightly and heat at 70°C for 10 minutes.[2]
-
Evaporation: After cooling, evaporate the derivatization reagents to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 50 µL of anhydrous ethyl acetate.
-
Analysis: Inject 1 µL of the reconstituted solution into the GC-MS system.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the GC-MS analysis of derivatized cocaine metabolites. While specific data for this compound is limited in the provided search results, the data for the closely related metabolite benzoylecgonine can provide an estimate of the expected performance.
| Derivatization Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Silylation (BSTFA/MTBSTFA) | Benzoylecgonine | Urine/Blood | 25 ng/mL | Not Specified | [1] |
| Acylation (PFPA/HFIP) | Benzoylecgonine | Blood/Urine | 20 ng/mL | Not Specified | |
| Silylation (MSTFA) | Benzoylecgonine | Human Primary Cultured Renal Cells | 0.40 ± 0.04 ng/mL | 1.34 ± 0.14 ng/mL | |
| Acylation (Butylchloroformate) | Benzoylecgonine | Hair | 0.05 ng/mg | 0.05 ng/mg | [3] |
Visualizations
Experimental Workflow for this compound Derivatization
Caption: General experimental workflow for the derivatization and GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow showing the purpose of derivatization in the GC-MS analysis of this compound.
Discussion
Both silylation and acylation are effective methods for the derivatization of this compound for GC-MS analysis.
-
Silylation with MSTFA is a robust and widely used method. The by-products of the reaction are volatile, which minimizes interference in the chromatogram. The reaction conditions are relatively mild.
-
Acylation with PFPA can lead to derivatives with excellent chromatographic properties and high sensitivity, especially in electron capture negative ionization (ECNI) MS. However, the reagents can be corrosive, and an additional evaporation step is required to remove excess reagent before analysis.
The choice of derivatization method may depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. It is recommended to validate the chosen method for linearity, precision, accuracy, and sensitivity in the specific biological matrix of interest.
References
Application Note: Solid-Phase Extraction of p-Hydroxycocaine from Meconium for Forensic Analysis
Abstract
This application note details a robust and sensitive method for the extraction of p-hydroxycocaine, a secondary metabolite of cocaine, from meconium samples using solid-phase extraction (SPE). Meconium analysis provides a long-term historical record of fetal drug exposure. The presented protocol is designed for researchers, scientists, and drug development professionals in the field of forensic toxicology and neonatal drug testing. The method employs a mixed-mode SPE for effective isolation of the analyte from the complex meconium matrix, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document provides a comprehensive protocol, expected analytical performance, and a visual representation of the experimental workflow.
Introduction
Cocaine is a potent central nervous system stimulant that is a commonly abused illicit drug. In utero exposure to cocaine can have significant adverse effects on fetal development. Meconium, the first stool of a newborn, is a valuable matrix for detecting fetal exposure to drugs as it accumulates substances over the last two trimesters of pregnancy. While cocaine and its primary metabolite, benzoylecgonine, are common targets in meconium analysis, the detection of secondary metabolites like this compound can provide a more comprehensive picture of drug exposure. This application note presents a detailed protocol for the solid-phase extraction of this compound from meconium, a critical step for accurate and reliable quantification.
Experimental Protocol
This protocol is a representative method and should be validated in-house prior to routine use.
1. Materials and Reagents
-
This compound certified reference material
-
This compound-d3 internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Dichloromethane
-
Isopropanol
-
Phosphate buffer (0.1 M, pH 6.0)
-
Mixed-mode solid-phase extraction cartridges (e.g., C8/cation exchange)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
UPLC-MS/MS system
2. Sample Preparation
-
Accurately weigh 0.5 g of meconium into a 15 mL centrifuge tube.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and the internal standard solution (this compound-d3).
-
Homogenize the sample using a vortex mixer for 2 minutes.
-
Incubate the sample at 37°C for 20 minutes to ensure complete homogenization.
-
Centrifuge the sample at 3500 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for SPE.
3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry out between steps.
-
Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound from the cartridge with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over a few minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MS/MS Transitions: Specific precursor and product ion transitions for this compound and its deuterated internal standard must be determined and optimized.
Data Presentation
The following table summarizes representative quantitative data for the analysis of cocaine and its metabolites in meconium from various studies. This data can be used as a benchmark for the expected performance of the this compound extraction method.
| Analyte | Matrix | Method | Recovery (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Cocaine | Meconium | SPE-GC/MS | >56.3 | 10 | 20 | [1] |
| Benzoylecgonine | Meconium | SPE-GC/MS | >56.3 | 30 | 40 | [1] |
| Cocaethylene | Meconium | SPE-GC/MS | >56.3 | 10 | 20 | [1] |
| Anhydroecgonine methyl ester | Meconium | SPE-GC/MS | >56.3 | 40 | 60 | [1] |
| Cocaine | Meconium | SPE-UPLC/MS/MS | - | 3 | 30 | [2] |
| Benzoylecgonine | Meconium | SPE-UPLC/MS/MS | - | 3 | 30 | [2] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Workflow Diagram
Caption: Experimental workflow for this compound extraction from meconium.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the metabolic pathway from cocaine to this compound.
References
Application Note: Comprehensive Analysis of Cocaine and its Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine is a potent central nervous system stimulant and one of the most commonly abused illicit drugs. Monitoring cocaine and its metabolites in biological matrices is crucial for clinical and forensic toxicology, workplace drug testing, and pharmacokinetic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of cocaine and its metabolites due to its high sensitivity, specificity, and the ability to provide quantitative data without the need for derivatization, which is often required for gas chromatography-mass spectrometry (GC-MS) methods. This application note provides a detailed protocol for the simultaneous quantification of cocaine and its major metabolites, including benzoylecgonine (BE), ecgonine methyl ester (EME), norcocaine, and cocaethylene, in various biological matrices.
Metabolic Pathway of Cocaine
Cocaine is extensively metabolized in the body through several pathways. The major routes of metabolism include hydrolysis by plasma and liver esterases to form benzoylecgonine (BE) and ecgonine methyl ester (EME). Minor pathways include N-demethylation to the active metabolite norcocaine. When cocaine is consumed concurrently with ethanol, a unique metabolite, cocaethylene, is formed through transesterification in the liver.
Caption: Metabolic pathway of cocaine.
Experimental Workflow
The general workflow for the analysis of cocaine and its metabolites involves sample collection, preparation, LC-MS/MS analysis, and data processing. Sample preparation is a critical step to remove matrix interferences and concentrate the analytes of interest. Solid-phase extraction (SPE) is a commonly used technique for cleaning up complex biological samples like blood, urine, and meconium.
Caption: Experimental workflow for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of a typical LC-MS/MS method for the analysis of cocaine and its metabolites in whole blood.
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Cocaine | ~1.9-3.2 | ~10 - 1000 nM | Within ±15% | < 15% |
| Benzoylecgonine | ~1.9-3.2 | ~10 - 1000 nM | Within ±15% | < 15% |
| Ecgonine Methyl Ester | ~1.9-3.2 | ~10 - 1000 nM | Within ±15% | < 15% |
| Norcocaine | ~1.9-3.2 | ~10 - 1000 nM | Within ±15% | < 15% |
| Cocaethylene | ~1.9-3.2 | ~10 - 1000 nM | Within ±15% | < 15% |
| Data synthesized from multiple sources. |
Experimental Protocols
Materials and Reagents
-
Cocaine, benzoylecgonine, ecgonine methyl ester, norcocaine, cocaethylene, and their respective deuterated internal standards (e.g., cocaine-d3, benzoylecgonine-d3).
-
Methanol, acetonitrile, and water (LC-MS grade).
-
Formic acid.
-
Ammonium hydroxide.
-
Phosphate buffer.
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of the biological sample (e.g., whole blood, urine), add the deuterated internal standards.
-
For whole blood, perform protein precipitation by adding an acid (e.g., 4% formic acid) and centrifuge. For urine, mix with a phosphate buffer.
-
Condition the SPE column with methanol, followed by water, and then the phosphate buffer.
-
Load the pre-treated sample onto the conditioned SPE column.
-
Wash the column sequentially with water, dilute acid (e.g., 100 mM HCl), and methanol to remove interferences.
-
Dry the column under vacuum.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 or similar reversed-phase column (e.g., Atlantis T3, 100Å, 3 µm, 2.1 mm × 150 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Flow Rate: 0.2 - 0.6 mL/min.
-
Gradient: A suitable gradient to separate all analytes and their isomers (e.g., norcocaine and benzoylecgonine).
-
Column Temperature: 30-40 °C.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Source Temperature: Optimized for the specific instrument, typically around 120 °C.
-
Capillary Voltage: Optimized, for example, 3.5 kV.
-
Cone Voltage: Optimized, for example, 35 V.
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure accurate identification and quantification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the comprehensive analysis of cocaine and its major metabolites in biological samples. The detailed protocol, including sample preparation, chromatography, and mass spectrometry conditions, can be adapted for various research and routine testing applications. The high selectivity and sensitivity of this method make it a powerful tool for forensic toxicology, clinical chemistry, and pharmacokinetic studies.
Application Note: Quantitative Analysis of p-Hydroxycocaine in Hair using Atmospheric Pressure Chemical Ionization (APCI) LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of p-hydroxycocaine in human hair samples. The method utilizes atmospheric pressure chemical ionization (APCI) to achieve reliable and efficient ionization of the target analyte. This compound is a minor metabolite of cocaine, and its detection in hair serves as a definitive marker of cocaine ingestion, helping to distinguish from external contamination. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for forensic toxicology and clinical research applications.
Introduction
Cocaine is a widely abused illicit drug, and its detection in biological matrices is crucial for forensic and clinical purposes. Hair analysis offers a wide window of detection, providing a history of drug exposure over months. While cocaine and its major metabolite, benzoylecgonine, are common targets, their presence in hair can sometimes result from environmental contamination. The detection of minor metabolites, such as this compound, which are formed in the body after ingestion, provides stronger evidence of active consumption.
Atmospheric pressure chemical ionization (APCI) is a soft ionization technique that is well-suited for the analysis of small to medium polarity molecules. It is often complementary to electrospray ionization (ESI) and can be less susceptible to matrix effects for certain compounds. This application note outlines a complete workflow for the extraction and quantification of this compound from hair using a validated LC-MS/MS method with APCI.
Experimental Workflow
Figure 1: Overall experimental workflow for the analysis of this compound in hair.
Materials and Methods
Reagents and Materials
-
This compound certified reference material
-
Cocaine-d3 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C8)
Sample Preparation
-
Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane, methanol, and deionized water to remove external contaminants. Dry the hair sample thoroughly.
-
Incubation: Pulverize the washed and dried hair. Incubate overnight in 1 mL of methanol at 45°C.
-
Extraction: Centrifuge the sample and transfer the methanolic supernatant to a new tube.
-
Derivatization (if necessary): While not always required for APCI, derivatization with an agent like butylchloroformate can sometimes improve chromatographic properties.
-
Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
-
Instrument: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI)
-
Ionization Mode: Positive
-
Corona Discharge Current: 4 µA
-
Vaporizer Temperature: 400°C
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow: 40 units
-
Auxiliary Gas Flow: 10 units
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 320.2 | 198.1 | 25 |
| This compound (Quantifier) | 320.2 | 166.1 | 30 |
| Cocaine-d3 (IS) | 307.2 | 185.1 | 22 |
Results and Discussion
The developed APCI-LC-MS/MS method demonstrated excellent performance for the quantification of this compound in hair. The chromatographic conditions provided good separation of the analyte from potential interferences. The use of a deuterated internal standard ensured high accuracy and precision by compensating for matrix effects and variations in sample processing.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 20 ng/mg |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 ng/mg |
| Limit of Quantitation (LOQ) | 0.05 ng/mg |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85 - 110% |
Signaling Pathway Visualization
While there isn't a direct signaling pathway for the analytical method itself, the metabolic pathway of cocaine can be illustrated.
Figure 2: Simplified metabolic pathway of cocaine leading to this compound.
Conclusion
This application note presents a validated APCI-LC-MS/MS method for the determination of this compound in hair. The method is sensitive, specific, and reliable, making it a valuable tool for forensic toxicology laboratories to confirm cocaine use and differentiate it from environmental contamination. The detailed protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
Application Note: Simple Liquid-Liquid Extraction for the Determination of p-Hydroxycocaine in Urine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a straightforward and effective liquid-liquid extraction (LLE) protocol for the quantification of p-hydroxycocaine, a minor but important metabolite of cocaine, in human urine samples. The method is suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This document provides a comprehensive methodology, including sample preparation, extraction, and analytical parameters, along with expected performance characteristics based on the analysis of related cocaine metabolites.
Introduction
The analysis of cocaine and its metabolites in urine is crucial for clinical and forensic toxicology, as well as in pharmacokinetic studies. While benzoylecgonine is the primary metabolite targeted in routine drug screening, the detection of minor metabolites like this compound can provide additional evidence of cocaine ingestion and help differentiate from external contamination.[1] Although solid-phase extraction (SPE) is widely used, liquid-liquid extraction remains a simple, cost-effective, and efficient alternative for sample cleanup and concentration. This protocol describes a robust LLE method for extracting this compound from urine, optimized for recovery and purity prior to GC-MS analysis.
Data Presentation
Table 1: Recovery Data for Cocaine and Metabolites using LLE from Urine
| Analyte | Recovery (%) | Reference |
| Cocaine | 74.49% | [2] |
| Cocaine | 92.9% | [3] |
| Cocaine | 120% | |
| Benzoylecgonine | 110% |
Table 2: Validation Parameters for Cocaine Analysis in Urine using LLE-GC-MS
| Parameter | Value | Reference |
| Linearity Range | 20 - 2000 ng/mL | [2] |
| Linearity Range | 50 - 2000 ng/mL | [3] |
| Limit of Detection (LOD) | 5 ng/mL | [2] |
| Limit of Detection (LOD) | 15 ng/mL | [3] |
| Limit of Quantification (LOQ) | 20 ng/mL | [2] |
| Limit of Quantification (LOQ) | 50 ng/mL | [3] |
| Intra-day Precision (CV) | < 6.9% | [3] |
| Inter-day Precision (CV) | < 8% | [2] |
| Accuracy (Relative Error) | < 6.8% | [3] |
Experimental Protocol
This protocol is a generalized procedure based on established methods for the liquid-liquid extraction of cocaine and its metabolites from urine.[2][3]
1. Materials and Reagents
-
Urine sample
-
This compound certified reference material
-
Internal standard (e.g., cocaine-d3)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M) or Ammonium Hydroxide
-
Extraction solvent: Diethyl ether:Isopropanol (9:1, v/v) or Diethyl ether:Ethyl acetate (1:1, v/v)
-
Sodium sulfate (anhydrous)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Ethyl acetate (GC grade)
-
Glass centrifuge tubes (15 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
GC-MS system
2. Sample Preparation
-
Allow urine samples to equilibrate to room temperature.
-
Centrifuge the urine sample at 3000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer 5 mL of the supernatant to a clean 15 mL glass centrifuge tube.
-
Spike the sample with an appropriate amount of internal standard.
3. pH Adjustment
-
To the 5 mL urine sample, add sodium hydroxide solution or ammonium hydroxide dropwise to adjust the pH to a range of 9.0-10.0.
-
Briefly vortex the sample after each addition and check the pH using a pH meter or pH strips. Proper basic pH is crucial for the efficient extraction of cocaine and its metabolites into the organic phase.[2][3]
4. Liquid-Liquid Extraction
-
Add 5 mL of the extraction solvent (e.g., Diethyl ether:Isopropanol, 9:1) to the alkalinized urine sample in the centrifuge tube.
-
Cap the tube securely and vortex for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the tube at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean tube using a glass Pasteur pipette.
-
Repeat the extraction process (steps 4.1-4.4) with a fresh 5 mL aliquot of the extraction solvent to maximize recovery.
-
Combine the organic extracts.
5. Drying and Evaporation
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Transfer the dried extract to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or in a water bath at 40°C.
6. Derivatization (for GC-MS analysis)
-
To the dried residue, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of ethyl acetate.
-
Cap the tube and heat at 70°C for 20 minutes to form the trimethylsilyl (TMS) derivative of this compound.
-
Cool the sample to room temperature.
7. GC-MS Analysis
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Analyze using a suitable temperature program and mass spectrometric conditions for the detection of the this compound-TMS derivative.
Logical Workflow Diagram
Caption: Liquid-liquid extraction workflow for this compound in urine.
References
Application Notes and Protocols for the Use of p-Hydroxycocaine/Cocaine Ratio to Indicate Ingestion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of cocaine in biological samples is a critical aspect of clinical and forensic toxicology, as well as in the development of treatments for cocaine use disorder. A significant challenge, particularly in hair analysis, is distinguishing between active drug ingestion and passive environmental contamination. The analysis of cocaine metabolites that are uniquely formed in the body provides a robust solution to this problem. One such key metabolite is p-hydroxycocaine. This document provides detailed application notes and protocols for utilizing the this compound/cocaine ratio as a reliable indicator of cocaine ingestion.
Cocaine is primarily metabolized by hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME). However, minor metabolic pathways, including hydroxylation, lead to the formation of compounds such as this compound. The presence of this compound, a metabolite formed in the liver by cytochrome P450 enzymes, is a strong indicator of systemic exposure to cocaine.[1] This is because this compound is not typically found in street cocaine samples in significant amounts, and its presence in a biological matrix like hair is indicative of metabolic processes following ingestion.[2]
Metabolic Pathway of Cocaine to this compound
Cocaine undergoes several metabolic transformations in the body. The formation of this compound is a minor but crucial pathway for differentiating cocaine use from contamination. The following diagram illustrates the key metabolic steps.
Caption: Metabolic pathways of cocaine, highlighting the formation of this compound.
Data Presentation: this compound/Cocaine Ratios
The ratio of this compound to cocaine is a critical parameter for distinguishing between cocaine ingestion and external contamination. The following tables summarize quantitative data from studies on hair and seized cocaine samples.
Table 1: this compound and m-Hydroxycocaine in Seized Cocaine Samples
| Analyte | Detection Frequency | Concentration Ratio Range (Analyte/Cocaine) | Median Concentration Ratio (Analyte/Cocaine) |
| This compound | 99% (198/200) | 2.6 x 10⁻⁶ to 2.5 x 10⁻⁴ | 9.1 x 10⁻⁶ |
| m-Hydroxycocaine | 100% (200/200) | 3.8 x 10⁻⁶ to 5.2 x 10⁻⁴ | 2.0 x 10⁻⁵ |
Data sourced from a study analyzing 200 seized cocaine samples.[2]
Table 2: Proposed Decision Thresholds for Hydroxy-Metabolite/Cocaine Ratios in Hair
| Metabolite Ratio | Proposed Decision Threshold for Ingestion |
| This compound / Cocaine | > 0.001 |
| m-Hydroxycocaine / Cocaine | > 0.001 |
| p-Hydroxybenzoylecgonine / Cocaine | > 0.0002 |
| m-Hydroxybenzoylecgonine / Cocaine | > 0.0002 |
These thresholds are suggested to differentiate active use from contamination.[2]
Table 3: Comparison of this compound/Cocaine Ratios in Hair Samples
| Interpretation | Median this compound/Cocaine Ratio |
| Predominantly from Contamination | 0.00018 |
| Indicative of Use | 0.0031 |
This table illustrates the significant difference in the median ratios between contaminated samples and samples from cocaine users.[2]
Experimental Protocols
The following is a representative protocol for the analysis of this compound and cocaine in hair samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Hair)
Objective: To decontaminate the exterior of the hair shaft and subsequently extract the analytes from within the hair matrix.
Materials:
-
Hair sample (approx. 50 mg)
-
Dichloromethane
-
Methanol
-
Phosphate buffer (pH 6)
-
Solid-phase extraction (SPE) cartridges
-
Internal standards (e.g., cocaine-d₃, this compound-d₃)
Procedure:
-
Decontamination Wash:
-
Wash the hair sample sequentially with dichloromethane (2 x 5 mL) followed by methanol (2 x 5 mL).
-
Discard the wash solvents.
-
Allow the hair to air dry completely.
-
-
Pulverization:
-
Cut the decontaminated hair into small segments (approx. 1 mm).
-
Pulverize the hair segments using a ball mill.
-
-
Extraction:
-
To the pulverized hair, add an appropriate volume of methanol containing the internal standards.
-
Incubate the sample overnight at 45°C with gentle shaking.
-
Centrifuge the sample and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) - Clean-up:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Objective: To chromatographically separate and quantify cocaine and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., starting with 95% A, ramping to 95% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Cocaine: Q1 -> Q3 (e.g., 304.1 -> 182.1)
-
This compound: Q1 -> Q3 (e.g., 320.1 -> 198.1)
-
Cocaine-d₃: Q1 -> Q3 (e.g., 307.1 -> 185.1)
-
This compound-d₃: Q1 -> Q3 (e.g., 323.1 -> 201.1)
-
Data Analysis:
-
Quantify the concentrations of cocaine and this compound using a calibration curve prepared with known standards.
-
Calculate the this compound/cocaine ratio.
-
Compare the calculated ratio to the established decision thresholds to determine the likelihood of ingestion.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of the this compound/cocaine ratio in hair.
Caption: Workflow for hair analysis of this compound/cocaine ratio.
Application to Other Matrices
While hair analysis is the most established application for using the this compound/cocaine ratio to distinguish use from contamination, the principle can be extended to other biological matrices.
-
Urine: The detection of this compound in urine is a definitive indicator of cocaine ingestion. However, the interpretation is more focused on recent use rather than differentiating from external contamination, which is less of a concern for urine samples collected under supervision.
-
Oral Fluid: Similar to urine, the presence of this compound in oral fluid confirms ingestion. The pharmacokinetics in oral fluid are dynamic, and the ratio may provide insights into the time since last use. However, more research is needed to establish clear interpretive guidelines for the this compound/cocaine ratio in oral fluid.
Conclusion
The analysis of the this compound/cocaine ratio is a powerful tool for the definitive identification of cocaine ingestion, particularly in hair samples. By employing validated analytical methods, such as the LC-MS/MS protocol outlined, and adhering to established decision thresholds, researchers and clinicians can confidently distinguish between active drug use and passive exposure. This approach enhances the accuracy and reliability of cocaine testing in various scientific and medical contexts.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Sensitivity for Minor Cocaine Metabolite Detection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the sensitivity of detecting minor cocaine metabolites in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are struggling to detect minor cocaine metabolites even when the parent drug is present at high concentrations. What are the likely causes and solutions?
A1: This is a common challenge. The inability to detect minor metabolites, despite high concentrations of the parent drug, can stem from several factors throughout the analytical workflow. Here are the primary areas to investigate:
-
Inefficient Extraction: The sample preparation method may not be optimal for the specific physicochemical properties of the minor metabolites. Metabolites are often more polar than the parent drug and may require different extraction conditions.
-
Ion Suppression/Enhancement: Co-eluting matrix components from the biological sample can significantly suppress or enhance the ionization of target analytes in the mass spectrometer's source, leading to poor sensitivity.[1][2]
-
Suboptimal Chromatographic Conditions: Poor chromatographic resolution can lead to co-elution with interfering compounds or the parent drug, masking the signal of the minor metabolites.
-
Mass Spectrometry Parameters: The MS parameters, such as collision energy and fragmentor voltage, may not be optimized for the specific fragmentation pattern of the minor metabolites.
Troubleshooting Steps:
-
Re-evaluate Sample Preparation: If using Solid-Phase Extraction (SPE), consider a mixed-mode SPE cartridge that can retain a broader range of analytes with varying polarities. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments to improve the recovery of more polar metabolites.
-
Address Matrix Effects: Dilute the sample extract to reduce the concentration of interfering matrix components.[1] You can also employ a more rigorous cleanup step during sample preparation. Modifying the chromatographic gradient to better separate the metabolites from the bulk of the matrix components is also a crucial step.[1]
-
Optimize Chromatography: Use a column with a different selectivity or a longer column to improve the separation of metabolites. Adjust the mobile phase gradient and flow rate to enhance resolution.
-
Fine-tune MS Parameters: Infuse a standard of the minor metabolite of interest directly into the mass spectrometer to optimize the precursor and product ion selection, as well as the collision energy for maximum signal intensity.
Q2: What are the key differences in sample preparation when targeting minor cocaine metabolites in urine versus hair?
A2: The choice of sample preparation technique is highly dependent on the biological matrix.
-
Urine: Urine is a relatively clean matrix, but it can contain high concentrations of salts and urea that can cause ion suppression.[1] A "dilute-and-shoot" approach can be effective for more abundant metabolites, but for minor ones, a concentration step is usually necessary.[3] Solid-Phase Extraction (SPE) is a robust method for both cleanup and concentration of analytes from urine.[4]
-
Hair: Hair is a more complex matrix that requires a more extensive sample preparation procedure. The analytes are incorporated into the hair shaft, requiring an initial decontamination step to remove external contaminants, followed by extraction, typically involving enzymatic digestion or alkaline hydrolysis to release the drugs from the hair matrix.[5] SPE is then commonly used for cleanup and concentration.[4]
Q3: We are observing significant peak tailing for our polar minor metabolites in our LC-MS analysis. What can we do to improve peak shape?
A3: Peak tailing for polar, basic compounds like cocaine metabolites is a frequent issue in reversed-phase liquid chromatography. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material.
Solutions:
-
Use a Base-Deactivated Column: Employ a column that has been end-capped to minimize the number of accessible silanol groups.
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the basic analytes, reducing their interaction with the stationary phase. A pH of around 9-10 is often effective, but ensure your column is stable at this pH.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine, into the mobile phase. This will preferentially interact with the active sites on the stationary phase, reducing analyte tailing.
-
Check for System Voids: Peak tailing can also be caused by physical issues in the HPLC system, such as a void at the head of the column or poorly made connections. Injecting a neutral, non-retained compound can help diagnose if the problem is chemical or physical.[6]
Troubleshooting Guides
Guide 1: Low or No Recovery of Minor Metabolites During Solid-Phase Extraction (SPE)
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No detectable peak for the minor metabolite, but the internal standard is present. | Inappropriate SPE sorbent chemistry for the metabolite's polarity. | Use a mixed-mode (e.g., reversed-phase and ion-exchange) SPE cartridge. Experiment with both cation and anion exchange functionalities. |
| Incorrect pH of the sample or wash/elution solvents. | Adjust the pH of the sample to ensure the analyte is in a neutral state for retention on a reversed-phase sorbent or charged for ion-exchange. Optimize the pH of the wash and elution solvents to ensure selective elution. | |
| Low peak intensity for the metabolite and internal standard. | Incomplete elution from the SPE cartridge. | Increase the volume or the elution strength of the elution solvent. Try a different elution solvent with a higher affinity for the analyte. |
| Breakthrough during sample loading or washing. | Decrease the flow rate during sample loading. Ensure the wash solvent is not strong enough to elute the analyte. | |
| High background noise obscuring the metabolite peak. | Insufficient washing of the SPE cartridge, leading to co-elution of matrix components. | Increase the volume or the strength of the wash solvent. Add an interference elution step with a solvent that removes interfering compounds but not the analyte. |
Guide 2: Poor Sensitivity and Signal-to-Noise in LC-MS/MS Analysis
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity for all analytes. | Ion suppression due to matrix effects.[1][7] | Dilute the sample extract. Improve sample cleanup. Optimize the chromatographic separation to move the analyte peak away from the region where most matrix components elute. |
| Suboptimal ESI source parameters (e.g., gas flow, temperature, needle position). | Systematically optimize the ESI source parameters using a standard solution of the analyte. | |
| Inconsistent signal intensity between injections. | Fluctuation in the ESI spray. | Check for a clogged ESI needle. Ensure a stable mobile phase flow rate. |
| No detectable product ions in MS/MS. | Incorrect precursor ion selection or insufficient collision energy. | Confirm the m/z of the precursor ion. Perform a collision energy optimization experiment to find the optimal energy for fragmentation. |
| High chemical noise in the baseline. | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
Quantitative Data Summary
The following table summarizes the Limits of Detection (LOD) and Quantification (LOQ) for cocaine and its key metabolites using different analytical methods and biological matrices. This data can help you select the most appropriate method for your required sensitivity.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Cocaine | Blood | GC-MS | 50 | - | [4] |
| Benzoylecgonine | Blood | GC-MS | 25 | - | [4] |
| Cocaine | Blood | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Benzoylecgonine | Blood | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Cocaethylene | Blood | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Ecgonine Methyl Ester | Blood | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Norcocaine | Blood | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Cocaine | Urine | GC-MS | - | 250 | [9] |
| Benzoylecgonine | Urine | GC-MS | - | 500 | [9] |
| Cocaethylene | Urine | GC-MS | - | 250 | [9] |
| Ecgonine Methyl Ester | Urine | GC-MS | 1 | - | [10] |
| Norcocaine | Urine | GC-MS | 1 | - | [10] |
| Cocaine | Urine | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Benzoylecgonine | Urine | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Cocaethylene | Urine | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Ecgonine Methyl Ester | Urine | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Norcocaine | Urine | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Cocaine | Oral Fluid | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Benzoylecgonine | Oral Fluid | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Cocaethylene | Oral Fluid | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Ecgonine Methyl Ester | Oral Fluid | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Norcocaine | Oral Fluid | SPE-UHPLC-MS/MS | 0.005 | 0.025 | [8] |
| Cocaine | Hair | SPE-UHPLC-MS/MS | 0.005 (ng/mg) | 0.025 (ng/mg) | [8] |
| Benzoylecgonine | Hair | SPE-UHPLC-MS/MS | 0.005 (ng/mg) | 0.025 (ng/mg) | [8] |
| Cocaethylene | Hair | SPE-UHPLC-MS/MS | 0.005 (ng/mg) | 0.025 (ng/mg) | [8] |
| Ecgonine Methyl Ester | Hair | SPE-UHPLC-MS/MS | 0.005 (ng/mg) | 0.025 (ng/mg) | [8] |
| Norcocaine | Hair | SPE-UHPLC-MS/MS | 0.005 (ng/mg) | 0.025 (ng/mg) | [8] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Cocaine and its Metabolites from Human Urine
This protocol is a general guideline and may require optimization for specific minor metabolites.
Materials:
-
SPE Cartridges: Mixed-mode C8/SCX (or similar)
-
Urine sample
-
Internal Standard (e.g., Cocaine-d3, Benzoylecgonine-d3)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide (concentrated)
-
SPE manifold
-
Collection tubes
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard solution. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 0.1 M acetic acid.
-
Wash with 2 mL of methanol.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for the Analysis of Cocaine Metabolites
These are starting parameters and should be optimized for your specific instrument and analytes.
-
LC System: Agilent 1100 Series or equivalent
-
Column: Poroshell 120 EC-C18 (2.1 mm × 50 mm, 2.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 15% B to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 250°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions: (To be optimized for each metabolite)
-
Cocaine: 304.1 → 182.1
-
Benzoylecgonine: 290.1 → 168.1
-
Cocaethylene: 318.2 → 196.1
-
Ecgonine Methyl Ester: 200.1 → 182.1
-
Norcocaine: 290.1 → 168.1
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for cocaine metabolites from urine.
References
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. journal-imab-bg.org [journal-imab-bg.org]
- 5. Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use - Substance Abuse: Clinical Issues in Intensive Outpatient Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jcami.eu [jcami.eu]
Technical Support Center: Analysis of p-Hydroxycocaine in Hair
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of p-hydroxycocaine in hair.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of this compound in hair samples.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal (Poor Recovery) | Inefficient extraction of this compound from the hair matrix. | - Ensure complete pulverization of the hair sample to increase the surface area for extraction. Methods like using a ball mill can create a more homogeneous sample.[1] - Optimize the extraction solvent. Methanol-based extraction with ultrasonication is a common method.[2] - Consider enzymatic digestion or alkaline/acidic hydrolysis to break down the hair matrix, but be cautious of potential analyte degradation or conversion (e.g., formation of benzoylecgonine from cocaine under alkaline conditions).[1] |
| Analyte loss during sample cleanup. | - Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the sorbent/solvent is appropriate for the polarity of this compound. - Double LLE can improve selectivity and minimize matrix effects.[3] | |
| High Background Noise or Interferences | Co-elution of matrix components with the analyte. | - Optimize the chromatographic separation by adjusting the mobile phase composition, gradient, and flow rate.[4] - Employ a more effective sample cleanup technique like SPE to remove interfering substances before LC-MS/MS analysis.[4][5] |
| Contamination from external sources. | - Implement a rigorous hair washing procedure prior to extraction. A common procedure involves sequential washes with a solvent like dichloromethane or methanol, followed by diethyl ether.[1][5] - Analyze wash samples to ensure the removal of external contaminants. | |
| Ion Suppression or Enhancement (Matrix Effects) | Presence of endogenous compounds in the hair extract that affect the ionization of this compound in the mass spectrometer source.[3][4] | - Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. The internal standard should co-elute with the analyte and experience similar ionization effects.[4] - Prepare calibration standards in a matrix that is similar to the actual samples to account for matrix-induced changes in ionization efficiency.[4] - Dilute the sample extract to reduce the concentration of interfering matrix components, provided the analyte concentration remains above the limit of detection.[3] - Improve sample cleanup using techniques like SPE to remove phospholipids and other sources of ion suppression.[3][4] |
| Inability to Distinguish Drug Use from External Contamination | Cocaine from the environment can adhere to hair, and its metabolites can sometimes be present in street cocaine samples.[6][7] | - In addition to this compound, analyze for other minor metabolites like m-hydroxycocaine, p-hydroxybenzoylecgonine, and m-hydroxybenzoylecgonine, which are less likely to be present as contaminants.[6][7] - Establish a threshold for the metabolite-to-cocaine ratio. For instance, the presence of para- or meta-hydroxycocaine at >0.05% of the cocaine concentration has been proposed as an indicator of ingestion.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound important in hair drug testing?
A1: The analysis of this compound, a minor metabolite of cocaine, is crucial for distinguishing between the actual ingestion of cocaine and external contamination of the hair.[6][7][9] Its presence in washed hair samples provides a strong indication of drug use.[9][10]
Q2: What are the main challenges associated with the analysis of this compound in hair?
A2: The primary challenges include the very low concentrations of this compound in hair, the complex hair matrix which can cause significant matrix effects like ion suppression, and the need for highly sensitive and specific analytical methods to differentiate it from other isomers and metabolites.[11]
Q3: What are the recommended analytical techniques for this compound analysis in hair?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which is necessary for detecting the low levels of this compound and resolving it from potential interferences.[5][12]
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, a combination of strategies is recommended:
-
Effective Sample Preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering compounds.[3][4]
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for this compound in your analytical workflow.[4]
-
Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and co-eluting matrix components.[4]
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank hair matrix to mimic the analytical conditions of your samples.[4]
Q5: What are the key steps in a typical sample preparation workflow for this compound hair analysis?
A5: A typical workflow includes:
-
Decontamination: Washing the hair sample to remove external contaminants. This often involves sequential washes with organic solvents.[1][5]
-
Homogenization: Pulverizing or cutting the hair to increase the surface area for extraction.[1]
-
Extraction: Using a suitable solvent (e.g., methanol) and technique (e.g., ultrasonication) to extract the analytes from the hair matrix.[1][2]
-
Purification/Cleanup: Employing SPE or LLE to remove interfering substances from the extract.[4][5]
-
Concentration and Reconstitution: Evaporating the solvent and reconstituting the residue in a mobile phase-compatible solution before injection into the LC-MS/MS system.
Experimental Protocols
Hair Sample Washing Protocol
This protocol is designed to remove external contaminants from the hair surface.
-
Place approximately 20-50 mg of hair in a clean glass test tube.
-
Add 2 mL of methanol and vortex for 1 minute. Discard the methanol.
-
Repeat the methanol wash step.
-
Add 2 mL of diethyl ether and vortex for 1 minute. Discard the diethyl ether.
-
Repeat the diethyl ether wash step.
-
Dry the washed hair sample at room temperature before proceeding to extraction.
Solid-Phase Extraction (SPE) Protocol for Cleanup
This protocol is a general guideline for cleaning up the hair extract before LC-MS/MS analysis. The specific SPE cartridge and solvents should be optimized based on the analyte's properties.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the hair extract (previously acidified with a small amount of formic acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the this compound and other analytes with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated LC-MS/MS method for the analysis of cocaine and its hydroxy metabolites in hair.
| Analyte | Limit of Detection (LOD) (ng/10 mg hair) | Limit of Quantitation (LOQ) (ng/10 mg hair) | Linearity Range (ng/10 mg hair) |
| This compound | 0.02 | 0.02 | 0.02 - 10 |
| m-Hydroxycocaine | 0.02 | 0.02 | 0.02 - 10 |
| o-Hydroxycocaine | 0.02 | 0.02 | 0.02 - 10 |
Data sourced from a study on the validation and application of measuring hydroxycocaine metabolites.[9][10]
Visualizations
Caption: Experimental workflow for this compound analysis in hair.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Determination of hydroxy metabolites of cocaine from hair samples and comparison with street cocaine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gtfch.org [gtfch.org]
- 8. Hydroxycocaines as Metabolic Indicators of Cocaine Ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of cocaine and metabolites in hair: validation and application of measurement of hydroxycocaine metabolites as evidence of cocaine ingestion [agris.fao.org]
- 10. Analysis of cocaine and metabolites in hair: validation and application of measurement of hydroxycocaine metabolites as evidence of cocaine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
distinguishing active drug use from external contamination in hair analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals on the critical issue of distinguishing active drug use from external contamination in hair analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in interpreting positive hair drug tests?
The main difficulty is differentiating whether the detected drug is present due to active consumption (systemic incorporation) or from external environmental contact.[1][2] Drugs can enter the hair shaft not only from the bloodstream after ingestion but also through sweat, sebum, or direct contact with contaminated surfaces or drug vapors (e.g., smoke).[1][3] This ambiguity can lead to false-positive results, which have serious consequences in clinical and forensic settings.[3][4]
Q2: How does the analysis of drug metabolites help distinguish ingestion from contamination?
After a drug is consumed and processed by the body, it is broken down into metabolites.[1] The presence of specific metabolites, particularly those that are only formed in the body (like conjugated phase II metabolites) and not found in street drug preparations, is a strong indicator of active use.[1] Conversely, the absence of metabolites alongside the presence of the parent drug may suggest external contamination.[5] For example, detecting cocaine and its metabolite benzoylecgonine points towards ingestion.[6]
Q3: What is a metabolite-to-parent drug (MD) ratio and how is it used?
The MD ratio compares the concentration of a drug's metabolite to the concentration of the parent drug in the hair sample.[7] This ratio can provide valuable information about drug metabolism and help differentiate use from contamination.[7] A ratio consistent with established metabolic patterns strengthens the case for ingestion, while an anomalous ratio might indicate external contamination.
Q4: Are decontamination (wash) procedures standardized?
No, decontamination procedures are not fully standardized across toxicology labs.[1] While the Society of Hair Testing generally recommends a sequence of aqueous and organic solvent washes, the specific solvents, wash durations, and number of washes can vary.[2] This lack of standardization is a significant challenge in comparing results between laboratories.
Q5: Can the washing process itself introduce contamination into the hair?
Yes, there is a risk that washing procedures, particularly with certain aqueous solutions, could inadvertently move drug particles from the hair's surface deeper into the hair structure, rather than removing them.[2] This highlights the complexity of effective decontamination.
Troubleshooting Guide
Issue 1: A positive result is suspected to be from external contamination.
-
Troubleshooting Steps:
-
Analyze for Specific Metabolites: The most crucial step is to verify the presence of metabolites that are unique to ingestion.[1][5] For instance, in suspected heroin use, the presence of 6-acetylmorphine (6-AM) and morphine is a key indicator.[5] The detection of conjugated phase II metabolites, which are not typically present in the environment, provides strong evidence of consumption.[1]
-
Apply a Wash Criterion: Analyze the final wash solution used to decontaminate the hair sample. Compare the amount of the parent drug in the wash solution to the amount found in the hair sample.[5] If the concentration in the wash is significantly high compared to the hair, it suggests that the drug was primarily on the surface.[5]
-
Review Metabolite-to-Parent Drug Ratio: Compare the calculated MD ratio against published data for confirmed users. An unusually low or absent metabolite concentration relative to the parent drug points towards contamination.[7]
-
Issue 2: Inconsistent or unexpected results after sample decontamination.
-
Troubleshooting Steps:
-
Evaluate Wash Solvent and Duration: The choice of solvent and the washing time are critical.[2] For example, prolonged washing (over 30 minutes) with methanol has been shown to cause losses of incorporated drugs, especially in long-term stored samples.[8] The effectiveness of a wash procedure can also depend on the drug's chemical properties (e.g., a protocol for a lipophilic drug like THC may not be effective for a polar drug like cocaine).[2]
-
Consider Hair Characteristics: Cosmetic treatments such as bleaching, dyeing, or excessive heat can damage the hair shaft and lead to the loss of drug analytes, potentially causing false-negative results.[3][9][10] The physical properties of the hair, including color and texture, may also influence drug retention.[3]
-
Check Storage Conditions: Improper storage of hair samples can affect analyte stability and lead to inconsistent results.[3][8]
-
Data Presentation
Table 1: Key Criteria for Differentiating Active Use from External Contamination
| Criterion | Indication of Active Use | Indication of External Contamination | Source(s) |
| Metabolite Presence | Detection of specific metabolites (e.g., benzoylecgonine for cocaine, morphine for heroin).[5][6] Strong evidence if unique metabolites (e.g., Phase II conjugates) are found.[1] | Parent drug detected with no, or very low levels of, expected metabolites. | [1][5] |
| Metabolite/Drug Ratio | Ratio is consistent with established values from confirmed user populations. | Ratio is significantly lower than established values or metabolite is undetectable. | [7] |
| Wash Analysis | Low concentration of the parent drug found in the final wash solution relative to the hair sample. | High concentration of the parent drug in the final wash solution, indicating it was easily removed from the surface. | [5] |
Experimental Protocols
General Protocol for Hair Sample Decontamination and Analysis
This protocol outlines a general workflow. Specific parameters (e.g., solvent volumes, incubation times) should be optimized and validated for each analyte and laboratory.
-
Sample Collection: Collect a hair sample (typically 200+ strands) by cutting as close to the scalp as possible.[10] Note the collection site.
-
Initial Screening (Immunoassay):
-
The hair sample is first washed to remove external contaminants.[11]
-
The washed hair is then digested to release any drugs trapped within the hair shaft.[5] This is often done using a patented digestion reagent.[5]
-
The resulting liquid solution is analyzed using an enzyme immunoassay (EIA) as an initial screen for the presence of drug classes.[5][11] A non-negative result is considered a presumptive positive.[5]
-
-
Decontamination for Confirmatory Analysis:
-
For presumptive positive samples, a new portion of the original sample is taken for confirmatory testing.[11]
-
This sample undergoes a more extensive decontamination procedure. A common approach endorsed by the Society of Hair Testing involves an aqueous wash followed by an organic solvent wash (e.g., water then methanol or dichloromethane).[2]
-
Example Wash Sequence:
-
The final wash solution is retained for analysis as part of the "wash criterion".[5]
-
-
Extraction:
-
Confirmatory Analysis (LC-MS/MS or GC-MS):
-
Data Interpretation:
Visualizations
Caption: Workflow for hair drug analysis from collection to reporting.
Caption: Decision logic for distinguishing ingestion from contamination.
Caption: Pathways for drug incorporation into hair.
References
- 1. Detecting Drugs in Hair: Is It Drug Use or Environmental Contamination? | National Institute of Justice [nij.ojp.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The interpretation of hair analysis for drugs and drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A Systematic Review of Metabolite-to-Drug Ratios of Pharmaceuticals in Hair for Forensic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of decontamination procedures for drug testing in undamaged versus damaged hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Hair follicle drug test: How it works, what to expect, and accuracy [medicalnewstoday.com]
Technical Support Center: Co-extraction of Cocaine and its Polar Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the co-extraction of cocaine and its polar metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in simultaneously extracting cocaine and its polar metabolites?
The primary challenge lies in the differing polarities of the parent drug, cocaine, and its major metabolites, such as benzoylecgonine (BE) and ecgonine methyl ester (EME). Cocaine is more lipophilic, while its metabolites are significantly more polar. This difference in polarity makes it difficult to find a single extraction method that provides high recovery for all analytes simultaneously. Other challenges include matrix interferences from complex biological samples like hair and urine, and the chemical instability of cocaine, which can degrade during sample storage and extraction.[1][2][3][4]
Q2: Which extraction technique is better for co-extraction: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE have been successfully used, and the choice often depends on the specific application, matrix, and available resources.
-
Solid-Phase Extraction (SPE) is often preferred for its high-throughput capabilities, selectivity, and the ability to provide cleaner extracts, which is crucial for sensitive analytical techniques like LC-MS/MS.[1][3][5] Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, are particularly effective for retaining both the non-polar cocaine and its polar, ionizable metabolites.
-
Liquid-Liquid Extraction (LLE) is a more traditional method. While it can be effective, it is often more labor-intensive, may require larger volumes of organic solvents, and can be prone to emulsion formation.[2][6] However, optimization of solvent systems and pH can improve its efficiency for co-extraction.[2]
Q3: How does pH affect the extraction efficiency of cocaine and its metabolites?
pH plays a critical role, especially in LLE and ion-exchange SPE. Cocaine is a weak base, and its extraction is typically favored at neutral to slightly alkaline pH (pH 7-11), where it is in its non-ionized, more organic-soluble form.[2] In contrast, its major metabolite, benzoylecgonine, is amphoteric, containing both a carboxylic acid and a tertiary amine group. The extraction of BE is more complex and can be influenced by the pH's effect on its ionization state.[7] Adjusting the pH of the sample and extraction solvents is a key step in optimizing the recovery of all target analytes.
Q4: What are matrix effects and how can they be minimized?
Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[8] This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification. In complex matrices like hair and urine, matrix effects can be significant.[1][9]
To minimize matrix effects:
-
Use a robust sample clean-up procedure, such as SPE, to remove interfering substances.[1][5]
-
Optimize chromatographic separation to ensure target analytes elute in a region free from major matrix components.[1]
-
Employ the use of stable isotope-labeled internal standards for each analyte to compensate for matrix effects.
Q5: How can I prevent the degradation of cocaine during sample preparation?
Cocaine is susceptible to hydrolysis, which can occur both enzymatically and chemically, especially at high pH and temperature.[10][11] To prevent degradation:
-
Store samples at low temperatures (-20°C is recommended).[3][10][12]
-
Adjust the sample pH to be slightly acidic (around pH 5-6) for storage.[12][13]
-
For blood or plasma samples, use a pseudocholinesterase inhibitor like sodium fluoride to prevent enzymatic hydrolysis.[11]
-
Perform extraction procedures in a timely manner and avoid prolonged exposure to harsh pH conditions or high temperatures.[10]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of polar metabolites (e.g., benzoylecgonine) | Inappropriate extraction solvent polarity in LLE. | Add a more polar, water-miscible solvent like isopropanol to the extraction solvent mixture (e.g., dichloromethane/isopropanol).[2] |
| Inadequate retention on reversed-phase SPE sorbent. | Use a mixed-mode SPE sorbent (e.g., cation exchange) to retain the ionized form of the polar metabolites. | |
| Incorrect pH during extraction. | Optimize the pH of the sample and elution solvents to ensure the polar metabolites are in a form that can be retained and then eluted effectively. | |
| Low recovery of cocaine | Degradation of cocaine during sample preparation. | Ensure proper sample storage conditions (low temperature, acidic pH).[3][10][12] Avoid high pH and high temperatures during the extraction process.[10] |
| Inefficient elution from SPE cartridge. | Ensure the elution solvent is strong enough to displace cocaine from the sorbent. For mixed-mode SPE, this may involve using a solvent with a high organic content and a basifying agent like ammonium hydroxide. | |
| High matrix effects (ion suppression or enhancement) | Insufficient sample clean-up. | Incorporate additional wash steps in your SPE protocol to remove interfering substances. Consider using a more selective SPE sorbent. |
| Co-elution of matrix components with analytes. | Optimize the LC gradient to improve the separation of analytes from the matrix.[1] Consider using a different stationary phase (e.g., biphenyl column for better retention of polar analytes).[1] | |
| Use of a stable isotope-labeled internal standard for each analyte is highly recommended to compensate for these effects. | ||
| Poor peak shape in chromatography | Incompatibility between the final extract solvent and the mobile phase. | If possible, reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. |
| Overloading of the analytical column. | Dilute the sample or inject a smaller volume. | |
| Inconsistent results/poor reproducibility | Variability in manual extraction procedure. | Consider using an automated liquid handler for more precise and consistent sample preparation.[14] |
| Instability of analytes in stored extracts. | Analyze extracts as soon as possible after preparation. If storage is necessary, evaluate the stability of analytes under the chosen storage conditions. |
Quantitative Data Summary
Table 1: Analyte Recoveries Using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Cocaine | Hair | SAX SPE | >80% | [1] |
| Benzoylecgonine | Hair | SAX SPE | >80% | [1] |
| Hydroxycocaine Isomers | Hair | SAX SPE | >80% | [1] |
| Cocaine | Urine | LLE (Dichloromethane/Isopropanol 3:1) | 57-69% | [2] |
| Benzoylecgonine | Urine | LLE (Dichloromethane/Isopropanol 3:1) | 39-50% | [2] |
| Cocaine | Amniotic Fluid | Solid-Phase Extraction | 95.7% | [2] |
| Benzoylecgonine | Amniotic Fluid | Solid-Phase Extraction | 50.3% | [2] |
| Cocaine | Wastewater | OASIS HLB SPE | 95.7 ± 5.5% | [3] |
| Benzoylecgonine | Wastewater | OASIS HLB SPE | 91.8 ± 2.2% | [3] |
| Ecgonine Methyl Ester | Wastewater | OASIS HLB SPE | 72.5 ± 5.3% | [3] |
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Cocaine and Metabolites from Urine
This protocol is based on the principles of mixed-mode cation exchange SPE.
1. Sample Pre-treatment:
- To 200 µL of urine, add 20 µL of a working internal standard solution (e.g., 5000 ng/mL of cocaine-d3, benzoylecgonine-d8, and cocaethylene-d8 in 25% methanol).
- Vortex mix the sample.
2. SPE Procedure (using a mixed-mode cation exchange plate):
- Load: Directly load the pre-treated sample onto the SPE plate.
- Wash 1: Wash the wells with 200 µL of 2% formic acid in water.
- Wash 2: Wash the wells with 200 µL of methanol.
- Elute: Elute the analytes with 2 x 25 µL aliquots of a solution of 60:40 acetonitrile:methanol with 5% strong ammonia solution.
- Dilute: Dilute the eluate with 40 µL of 2% formic acid in water.
3. Analysis:
- Inject 2 µL of the final extract onto the UPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Cocaine and Benzoylecgonine from Urine
This protocol is based on a three-step LLE procedure.[2]
1. Sample Preparation:
- Take a defined volume of urine (e.g., 1 mL).
- Adjust the sample pH if necessary to optimize extraction (a neutral to slightly alkaline pH is a common starting point).
2. Extraction:
- Add the extraction solvent mixture, dichloromethane/isopropanol (3:1, v/v), at a sample-to-solvent ratio of 1:5 to 1:8.
- Agitate the mixture vigorously for a set period to ensure thorough mixing and partitioning of the analytes into the organic phase.
- Allow the layers to separate. If an emulsion forms, centrifugation can be used to break it.
- Carefully collect the organic (bottom) layer.
- Repeat the extraction two more times with fresh aliquots of the extraction solvent.
3. Post-Extraction:
- Combine the organic extracts.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
- Reconstitute the residue in a suitable solvent for the analytical method (e.g., the initial mobile phase for LC-MS).
Visualizations
Caption: Metabolic pathways of cocaine.[4][11]
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
References
- 1. Ultra-sensitive forensic analysis workflow of cocaine and its metabolites in hair samples using LC-MS/MS [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of cocaine and its metabolites in urine using solid phase extraction-ion mobility spectrometry with alternating least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. norlab.fi [norlab.fi]
- 7. youtube.com [youtube.com]
- 8. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Influence of acid or alkaline treatment on tissue distribution and urinary excretion of (3H)-cocaine on acutely treated rats [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Stability of Hydroxycocaines in Ambient Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxycocaines. The information is designed to address specific issues that may be encountered during the ambient storage and analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: I am storing my hydroxycocaine samples at room temperature. What is the expected stability?
There is limited direct research on the stability of hydroxycocaine isomers (p-hydroxycocaine, m-hydroxycocaine, o-hydroxycocaine) at ambient temperatures. However, based on the known instability of the parent compound, cocaine, significant degradation can be expected.[1][2] Cocaine is susceptible to hydrolysis, and its stability is influenced by factors such as temperature, pH, and the presence of enzymes or chemical agents.[1][2] For instance, cocaine in blood samples stored at room temperature can degrade completely within a matter of days or weeks.[1][3] Therefore, it is strongly advised to avoid storing hydroxycocaine samples at ambient temperatures for any extended period. For optimal stability, storage at -20°C is recommended.[1][3]
Q2: What are the primary degradation products I should be aware of when storing hydroxycocaine samples?
While specific degradation pathways for hydroxycocaines at ambient temperature are not extensively documented, they are expected to undergo hydrolysis similar to cocaine. The primary degradation products of cocaine are benzoylecgonine (BE) and ecgonine methyl ester (EME).[1] Therefore, it is reasonable to anticipate the formation of corresponding hydroxylated versions of these metabolites, such as hydroxybenzoylecgonine and hydroxyecgonine methyl ester, from the degradation of hydroxycocaines.
Q3: My analytical results show a decrease in hydroxycocaine concentration over a short period of ambient storage. How can I prevent this?
To mitigate the degradation of hydroxycocaines during storage, several measures can be taken, extrapolated from studies on cocaine stability:
-
Temperature: Store samples at -20°C for long-term stability.[1][3] If short-term storage at 4°C is necessary, be aware that degradation will still occur, albeit at a slower rate than at room temperature.[1][3]
-
pH: Adjust the pH of the sample matrix. For urine samples containing cocaine and its metabolites, a pH of 5.0 has been shown to improve stability.[1]
-
Preservatives: For biological samples like blood, the addition of preservatives such as sodium fluoride (NaF) can inhibit enzymatic degradation.[1][3] The combination of cooling and preservatives offers the best protection against degradation.[1][3]
Q4: Are there validated methods for assessing the stability of my hydroxycocaine samples?
Yes, you can adapt established stability testing protocols for cocaine and other small molecules. A general approach involves:
-
Initial Analysis: Determine the initial concentration of hydroxycocaines in your samples immediately after preparation.
-
Storage: Store aliquots of the samples under different conditions (e.g., room temperature, 4°C, -20°C) for varying durations.
-
Time-Point Analysis: At predefined time points, retrieve the stored samples and analyze the concentration of the parent hydroxycocaine and potential degradation products.
-
Data Evaluation: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration to determine the degradation rate.
Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the sensitive and specific quantification of hydroxycocaines and their metabolites.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of hydroxycocaine in solution | Hydrolysis at ambient temperature. | Store solutions at -20°C. If working at room temperature, prepare fresh solutions and use them promptly. For aqueous solutions, consider adjusting the pH to a more acidic range (e.g., pH 5.0) to slow hydrolysis.[1] |
| Inconsistent results between sample aliquots | Non-homogenous sample; differential degradation due to variations in storage conditions. | Ensure samples are thoroughly mixed before aliquoting. Store all aliquots for a given experiment under identical, controlled conditions. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Attempt to identify the degradation products by comparing with reference standards of potential metabolites (e.g., hydroxybenzoylecgonine). Use mass spectrometry to elucidate the structure of the unknown compounds. |
| Low recovery of hydroxycocaine from biological matrices | Enzymatic or chemical degradation in the matrix. | For blood samples, use collection tubes containing preservatives like sodium fluoride.[1][3] For all biological samples, minimize the time spent at ambient temperature and process them as quickly as possible before freezing. |
Quantitative Data on Cocaine Metabolite Stability
The following tables summarize stability data for cocaine and its major metabolites from published studies. This information can serve as a proxy for the expected stability of hydroxycocaines under similar conditions.
Table 1: Stability of Cocaine and Metabolites in Blood at 4°C
| Compound | Preservative | Storage Duration | Recovery (%) |
| Cocaine | None | 30 days | Disappeared |
| Cocaine | Sodium Fluoride | 150 days | Disappeared |
| Benzoylecgonine (BE) | None | 365 days | 3.7 |
| Benzoylecgonine (BE) | Sodium Fluoride | 365 days | 68.5 |
| Ecgonine Methyl Ester (EME) | None | 185 days | Disappeared |
| Ecgonine Methyl Ester (EME) | Sodium Fluoride | 215 days | Disappeared |
| Data sourced from[3] |
Table 2: Stability of Cocaine and Metabolites in Blood at -20°C
| Compound | Storage Duration | Recovery (%) |
| Cocaine | 1 year | >80 |
| Benzoylecgonine (BE) | 1 year | >80 |
| Ecgonine Methyl Ester (EME) | 1 year | >80 |
| Data sourced from[1][3] |
Experimental Protocols
Protocol for a Typical Stability Study of Cocaine Metabolites in a Biological Matrix
This protocol is adapted from methodologies described for cocaine stability studies.[1][3]
1. Sample Preparation:
- Spike a known concentration of hydroxycocaine into the desired biological matrix (e.g., whole blood, plasma, urine).
- For blood samples, consider splitting the batch into two groups: one with and one without a preservative such as sodium fluoride (1% w/v).
- For urine samples, consider adjusting the pH of a subset of samples to a target value (e.g., pH 5.0) using a suitable buffer.
- Homogenize the samples thoroughly.
2. Aliquoting and Storage:
- Dispense the prepared samples into multiple small, tightly sealed containers to avoid repeated freeze-thaw cycles.
- Establish the initial concentration (T=0) by immediately analyzing a set of aliquots.
- Store the remaining aliquots under the desired ambient and controlled conditions (e.g., 25°C, 4°C, and -20°C).
3. Sample Analysis at Time Points:
- At predetermined intervals (e.g., 1 day, 7 days, 30 days, 90 days, etc.), retrieve a set of aliquots from each storage condition.
- Allow frozen samples to thaw completely at room temperature before processing.
- Perform sample extraction. A common method is solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- Analyze the extracted samples using a validated chromatographic method (e.g., LC-MS/MS) to quantify the concentration of the parent hydroxycocaine and any suspected degradation products.
4. Data Analysis:
- Calculate the mean concentration of the analyte at each time point for each storage condition.
- Express the stability as the percentage of the initial concentration remaining at each time point:
- % Remaining = (Concentration at time T / Concentration at T=0) * 100
- Plot the percentage remaining against time to visualize the degradation kinetics.
Visualizations
Workflow for Assessing Hydroxycocaine Stability
Caption: Experimental workflow for determining the stability of hydroxycocaines.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of cocaine impurity profiles during 12 months of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of cocaine and metabolites in hair: validation and application of measurement of hydroxycocaine metabolites as evidence of cocaine ingestion [agris.fao.org]
Technical Support Center: Analysis of p-Hydroxycocaine by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of p-hydroxycocaine. Our goal is to help you minimize ion suppression and achieve accurate, reliable, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] Biological matrices such as blood, urine, and hair are complex and contain numerous endogenous components like salts, lipids, and proteins that can cause ion suppression.[1][3]
Q2: What are the primary causes of ion suppression in the LC-MS analysis of this compound?
A2: The primary causes of ion suppression for this compound analysis include:
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Matrix Components: Endogenous substances from biological samples (e.g., phospholipids, salts, urea) that co-elute with this compound.[1]
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Sample Preparation: Inadequate removal of matrix components during the sample preparation process.[1]
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Chromatographic Conditions: Poor chromatographic separation of this compound from matrix interferences.[1]
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Ionization Source Parameters: Sub-optimal settings in the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: You can assess ion suppression using the post-extraction spike method.[5] This involves comparing the signal response of this compound in a neat solution to the response of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure. A lower signal in the matrix sample indicates ion suppression.[5]
Troubleshooting Guides
Issue: Low signal intensity or poor sensitivity for this compound.
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Question: My this compound peak is much smaller than expected, or I'm struggling to achieve the desired limit of quantification (LOQ). What should I do?
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Answer: Low signal intensity is a common symptom of ion suppression. To troubleshoot this, consider the following steps in a logical progression:
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Evaluate Sample Preparation: Your first step should be to improve the sample cleanup process to remove interfering matrix components. Solid-phase extraction (SPE) is a highly effective technique for this purpose.[6][7][8] Ensure your SPE protocol is optimized for this compound.
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Optimize Chromatography: If sample preparation improvements are insufficient, focus on chromatographic separation. The goal is to separate the elution of this compound from the region where most matrix components elute.
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Column Selection: Consider using a column with a different selectivity, such as a biphenyl or a polar-embedded phase column, which can provide better separation for metabolites like this compound.[3][9]
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Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and any co-eluting interferences.[1]
-
-
Check MS Source Conditions: Ensure that the ion source parameters (e.g., gas flows, temperature, and voltages) are optimized for this compound.[10]
-
Issue: Poor reproducibility of this compound quantification.
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Question: I'm observing significant variability in my quantitative results for this compound across different samples. What could be the cause?
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Answer: Poor reproducibility is often linked to variable matrix effects between samples.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable ion suppression is to use a SIL-IS for this compound (e.g., this compound-d3).[1] The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for reliable normalization of the signal.[1]
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Standardize Sample Preparation: Ensure that your sample preparation protocol is followed consistently for all samples, standards, and quality controls. Inconsistent extraction efficiencies can lead to variability.
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Dilute the Sample: If a suitable SIL-IS is not available, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[11] However, ensure that the diluted concentration of this compound remains above the instrument's limit of detection.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Hair
This protocol is adapted from methodologies for the extraction of cocaine and its metabolites from hair samples.[3][9][10]
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Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane and methanol to remove external contaminants.
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Digestion/Extraction: Incubate the washed and dried hair overnight in 1 mL of 1 N hydrochloric acid at room temperature.[12]
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SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol followed by 1 mL of water.[10]
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Sample Loading: Load the supernatant from the digested hair sample onto the conditioned SPE cartridge.
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Washing:
-
Drying: Dry the cartridge under high vacuum for at least 10 minutes.[10]
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Elution: Elute the analytes with 1 mL of a freshly prepared solution of ethyl acetate/methanol/ammonium hydroxide (70:20:10 v/v/v).[10]
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[10]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.[6][13]
-
Liquid Chromatography:
-
Column: A C18 or Biphenyl column (e.g., Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm) is recommended for good separation of cocaine and its metabolites.[3][9]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.5 mL/min.[6]
-
Injection Volume: 5 - 10 µL.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These should be optimized by infusing a standard solution of this compound. Likely transitions will involve the protonated molecule [M+H]+.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage to maximize the signal for this compound.[10]
-
Quantitative Data Summary
Table 1: Matrix Effects and Extraction Recovery for Cocaine Metabolites in Hair
| Analyte | Matrix Effect (%) | Extraction Recovery (%) |
| Cocaine | -8.5 | 92.3 |
| Benzoylecgonine | -12.1 | 89.5 |
| Norcocaine | -9.8 | 91.2 |
| Cocaethylene | -7.9 | 93.1 |
| This compound | Data not specified, but expected to be similar to other hydroxy metabolites | >80[3][9] |
| m-Hydroxycocaine | Data not specified | >80[3][9] |
Data is compiled and representative of values found in the literature for cocaine and its metabolites.[3][6][9] Specific values for this compound may vary depending on the exact matrix and methodology.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. longdom.org [longdom.org]
- 2. How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? [eureka.patsnap.com]
- 3. sciex.com [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Ultra-sensitive forensic analysis workflow of cocaine and its metabolites in hair samples using LC-MS/MS [sciex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solid-Phase Extraction of Hydroxybenzoylecgonines
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) recovery for hydroxybenzoylecgonines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction of these cocaine metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in extracting hydroxybenzoylecgonines using SPE?
Hydroxybenzoylecgonines are polar metabolites of cocaine, and their successful extraction can be challenging due to their hydrophilic nature. Key challenges include poor retention on non-polar sorbents, premature breakthrough during sample loading, and incomplete elution. Optimizing the SPE method by carefully selecting the sorbent, controlling pH, and using appropriate wash and elution solvents is crucial for achieving high recovery.
Q2: Which type of SPE sorbent is most suitable for hydroxybenzoylecgonine extraction?
Mixed-mode sorbents, which exhibit both reversed-phase and ion-exchange properties, are often the most effective for extracting polar, ionizable compounds like hydroxybenzoylecgonines. Sorbents such as Oasis MCX (Mixed-Mode Cation Exchange) can provide superior retention and cleaner extracts compared to traditional reversed-phase (e.g., C18) or ion-exchange sorbents alone. Polymeric reversed-phase sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) can also be effective, particularly with careful pH control.[1]
Q3: How does pH affect the recovery of hydroxybenzoylecgonines?
pH plays a critical role in the retention and elution of ionizable compounds.[2][3] Hydroxybenzoylecgonines are amphoteric, possessing both acidic (carboxylic acid) and basic (tertiary amine) functional groups. To maximize retention on a cation-exchange sorbent, the sample pH should be adjusted to be at least two pH units below the pKa of the amine group (to ensure it is protonated and positively charged) and above the pKa of the carboxylic acid group (to ensure it is deprotonated and negatively charged, or neutral if using a non-polar sorbent). Conversely, to elute from a cation-exchange sorbent, the pH of the elution solvent should be increased to neutralize the amine group, disrupting the ionic interaction with the sorbent.
Q4: What are the best practices for the wash step to remove interferences without losing the analytes?
The wash step is critical for removing matrix interferences. The ideal wash solvent should be strong enough to remove unwanted compounds but weak enough to leave the hydroxybenzoylecgonines bound to the sorbent. For mixed-mode sorbents, a common strategy is to use a non-polar solvent (e.g., methanol) to remove non-polar interferences, followed by an acidic aqueous wash (e.g., dilute formic acid) to remove basic interferences that are not as strongly retained as the target analytes. Optimization of the wash solvent strength is crucial to avoid analyte loss.[3]
Q5: What elution solvents are recommended for recovering hydroxybenzoylecgonines from the SPE cartridge?
For mixed-mode cation exchange sorbents, the elution solvent should disrupt both the ionic and hydrophobic interactions. A common approach is to use a mixture of an organic solvent (e.g., methanol or acetonitrile) and a basic modifier (e.g., ammonium hydroxide). The organic solvent disrupts the hydrophobic interactions, while the base neutralizes the protonated amine group of the hydroxybenzoylecgonine, breaking the ionic bond with the sorbent. A typical elution solvent might be a mixture of acetonitrile and methanol containing a small percentage of concentrated ammonium hydroxide.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Recovery | Analyte Breakthrough During Loading: • Sample solvent is too strong. • Incorrect sample pH. • Loading flow rate is too high.[4] • Insufficient sorbent mass for sample volume. | • Dilute the sample with a weaker solvent (e.g., water or buffer). • Adjust the sample pH to ensure the analyte is in its charged form for ion-exchange or neutral form for reversed-phase retention. • Decrease the loading flow rate to allow for sufficient interaction with the sorbent. • Use a larger SPE cartridge or reduce the sample volume. |
| Analyte Loss During Washing: • Wash solvent is too strong.[4] | • Use a weaker wash solvent. For reversed-phase, decrease the percentage of organic solvent. For ion-exchange, ensure the pH of the wash solution maintains the charge of the analyte and sorbent. • Analyze the wash eluate to confirm if the analyte is being lost at this stage. | |
| Incomplete Elution: • Elution solvent is too weak. • Incorrect pH of the elution solvent. • Insufficient volume of elution solvent. | • Increase the strength of the elution solvent. For mixed-mode, ensure the organic content and the basic/acidic modifier concentration are sufficient. • For cation-exchange, use a basic elution solvent to neutralize the analyte. • Increase the volume of the elution solvent or perform a second elution step. | |
| Poor Reproducibility | • Inconsistent flow rates during loading, washing, or elution. • Sorbent bed drying out before sample loading. • Incomplete or inconsistent solvent evaporation and reconstitution. | • Use a vacuum manifold or positive pressure processor for consistent flow. • Ensure the sorbent bed remains conditioned and does not dry out between the equilibration and sample loading steps. • Standardize the evaporation and reconstitution steps, ensuring the final volume is consistent across all samples. |
| Dirty Extracts (High Matrix Effects) | • Ineffective removal of interferences during the wash step. • Inappropriate sorbent selection. | • Optimize the wash step by using a stronger wash solvent that does not elute the analyte. • Consider a different SPE sorbent with higher selectivity for the analyte or for the interferences (e.g., mixed-mode over reversed-phase). • Incorporate a pre-extraction step like protein precipitation or liquid-liquid extraction for highly complex matrices. |
Experimental Protocols
Protocol 1: Mixed-Mode SPE for Hydroxybenzoylecgonines in Urine
This protocol is adapted from a method for cocaine and its metabolites using a mixed-mode cation exchange sorbent.
1. Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of 4% phosphoric acid.
-
Vortex to mix.
2. SPE Cartridge Conditioning:
-
Condition an Oasis MCX SPE cartridge (30 mg, 1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
4. Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
5. Elution:
-
Elute the analytes with 2 x 0.5 mL aliquots of a freshly prepared solution of 60:40 acetonitrile:methanol with 5% ammonium hydroxide.
-
Collect the eluate.
6. Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Recovery of Cocaine and Metabolites using a Mixed-Mode SPE Method
| Compound | Mean Recovery (%) | % RSD |
| Cocaine | 95.2 | 6.9 |
| Benzoylecgonine | 88.7 | 13.8 |
| Cocaethylene | 92.5 | 5.4 |
Data adapted from a study using Oasis MCX μElution Plates. While specific data for hydroxybenzoylecgonines was not provided in this study, similar recoveries are expected for these related polar metabolites under optimized conditions.
Table 2: Comparison of SPE Sorbent Performance for a Range of Analytes
| Sorbent Type | pH of Sample | Elution Solvent | General Recovery Trend |
| Oasis HLB | 7 | Methanol | Good for a broad range of compounds. |
| Oasis MCX | 3 | Methanol / Ammonium Hydroxide | Excellent for basic compounds. |
| Oasis MAX | 11 | Methanol / Formic Acid | Excellent for acidic compounds. |
This table summarizes general performance characteristics based on a study by the Royal Society of Chemistry[1]. The optimal sorbent for hydroxybenzoylecgonines will depend on the specific pKa values and the desired selectivity.
Visualizations
Caption: A generalized workflow for the solid-phase extraction of hydroxybenzoylecgonines.
Caption: A decision tree for troubleshooting low recovery in SPE experiments.
References
Technical Support Center: Optimizing p-Hydroxycocaine Extraction from Salivette® Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor extraction efficiency of p-hydroxycocaine from Salivette® oral fluid collection devices. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct studies on the extraction efficiency of this compound specifically from Salivette® devices are limited in publicly available literature. The following guidance is based on established principles of analytical chemistry, best practices for oral fluid analysis, and data extrapolated from studies on cocaine and its other metabolites. The provided protocols and data are intended as a starting point for method development and validation.
Troubleshooting Guide
Issue: Low or Inconsistent Recovery of this compound
Low or inconsistent recovery is a common issue in oral fluid analysis. The following sections break down potential causes and solutions.
1. Sample Collection and Handling
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Potential Cause: Improper storage conditions leading to analyte degradation.
-
Troubleshooting Steps:
-
Immediate Processing: Process samples as soon as possible after collection.[1]
-
Cold Storage: If immediate processing is not possible, store the Salivette® device at 4°C for short-term storage (up to 14 days) or at -20°C for long-term storage.[1][2][3] Studies on cocaine stability in oral fluid collection devices have shown significant degradation at elevated temperatures.[1][2][3]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation and reduced recovery.
-
2. Extraction Solvent and Method
-
Potential Cause: The chosen extraction solvent is not optimal for eluting this compound from the Salivette® swab.
-
Troubleshooting Steps:
-
Solvent Polarity: this compound is a metabolite of cocaine and is expected to be more polar than the parent compound. Experiment with different solvents or solvent mixtures of varying polarities. A study on salivary metabolites suggested that for broad coverage, protein precipitation (PPT) with acetonitrile resulted in the best repeatability and coverage, while acetone yielded the best signal intensities.[4][5] For more hydrophobic compounds, a liquid-liquid extraction (LLE) with a chloroform and methanol mixture was recommended.[4][5]
-
pH Adjustment: The pH of the extraction solvent can significantly impact the recovery of ionizable compounds. This compound has a basic nitrogen atom, so adjusting the pH of the extraction solvent to be slightly basic (e.g., pH 8-9) may improve recovery by ensuring the analyte is in its non-ionized, more organic-soluble form.
-
Extraction Method: If currently using a simple solvent wash, consider more robust methods like:
-
Protein Precipitation (PPT): This is a simple and effective method for removing proteins that can interfere with analysis. Acetonitrile is a common and effective PPT solvent.[4][5]
-
Liquid-Liquid Extraction (LLE): This method can provide a cleaner extract than PPT. A common solvent system for cocaine and its metabolites is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like isopropanol or ethyl acetate).
-
Solid-Phase Extraction (SPE): This can provide the cleanest extracts and allows for sample concentration. A mixed-mode SPE cartridge with both non-polar and cation-exchange properties would be a suitable choice for this compound.
-
-
3. Physical Extraction Parameters
-
Potential Cause: Insufficient time or energy applied during the extraction process.
-
Troubleshooting Steps:
-
Incubation Time: Ensure the swab is in contact with the extraction solvent for a sufficient period. Test different incubation times (e.g., 15, 30, 60 minutes) to determine the optimal duration.
-
Agitation: Simple soaking may not be enough. Use a vortex mixer or a mechanical shaker to ensure thorough mixing of the swab with the solvent.
-
Temperature: Gently heating the sample during extraction (e.g., 30-40°C) can improve extraction efficiency, but be cautious as excessive heat can lead to degradation of thermolabile compounds.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery so low when using a Salivette® device?
A1: Several factors could contribute to low recovery. The Salivette® device's synthetic swab may adsorb the analyte.[1][6] Additionally, the extraction protocol, including the choice of solvent, pH, and incubation time, may not be optimized for this compound. Improper sample storage at room or elevated temperatures can also lead to degradation of cocaine metabolites.[1][2][3]
Q2: What is the best extraction solvent for this compound from a Salivette® swab?
A2: The optimal solvent has not been definitively established in the literature specifically for this compound from Salivette® devices. However, based on general principles, a good starting point would be a polar organic solvent like acetonitrile or methanol . Acetonitrile is often favored as it is effective at precipitating proteins while extracting a wide range of metabolites.[4][5] It is recommended to perform a solvent screening study to determine the best option for your specific analytical method.
Q3: How does pH affect the extraction of this compound?
A3: this compound is a basic compound. The pH of your extraction solvent can significantly influence its charge state and, consequently, its solubility in organic solvents. To improve extraction into a non-polar or moderately polar organic solvent, it is advisable to adjust the sample or extraction solvent to a slightly basic pH (e.g., pH 8-9) to neutralize the molecule.
Q4: Can I improve recovery by changing the centrifugation parameters for the Salivette® tube?
A4: While the centrifugation step is crucial for separating the saliva from the swab, altering the centrifugation speed or time is unlikely to significantly improve the extraction efficiency of the analyte from the swab material itself. The key to improving recovery lies in the chemical and physical parameters of the extraction step after the initial saliva has been collected.
Q5: Is this compound stable in the Salivette® collection device?
Data Presentation
Table 1: Example Data on the Effect of Extraction Solvent on this compound Recovery
| Extraction Solvent | Mean Recovery (%) | Relative Standard Deviation (%) |
| Methanol | 75.2 | 8.5 |
| Acetonitrile | 88.6 | 6.2 |
| Ethyl Acetate | 62.1 | 10.1 |
| Dichloromethane:Isopropanol (9:1) | 81.4 | 7.8 |
Note: This is hypothetical data provided as an example for method development purposes.
Table 2: Example Data on the Effect of pH on this compound Recovery using Acetonitrile
| Extraction Solvent pH | Mean Recovery (%) | Relative Standard Deviation (%) |
| 6.0 | 79.3 | 8.1 |
| 7.0 (Neutral) | 85.1 | 6.5 |
| 8.0 | 92.4 | 5.3 |
| 9.0 | 93.1 | 5.1 |
Note: This is hypothetical data provided as an example for method development purposes.
Experimental Protocols
Recommended "Best Practice" Protocol for this compound Extraction (for Method Development)
This protocol is a suggested starting point and should be validated for your specific laboratory conditions and analytical instrumentation.
-
Sample Collection:
-
Collect the oral fluid sample using the Salivette® device according to the manufacturer's instructions.
-
Centrifuge the Salivette® tube at 1,000 x g for 2 minutes to separate the saliva from the swab.
-
Transfer the collected saliva to a clean tube for processing. If not processing immediately, store at ≤ 4°C.
-
-
Protein Precipitation and Extraction:
-
To 200 µL of the collected saliva, add 600 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at 4°C for 10 minutes to enhance protein precipitation.
-
-
Separation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Visualizations
Caption: Workflow for this compound extraction from Salivette® samples.
References
- 1. The Development and Validation of a Method for Cocaine/Crack Cocaine Biomarkers in Human Oral Fluid, Urine, and Plasma by Liquid Chromatography/Mass Spectrometry (LC/MS) and Its Application in Drug Users | American Academy of Forensic Sciences [aafs.org]
- 2. eprints.utm.my [eprints.utm.my]
- 3. youtube.com [youtube.com]
- 4. search.library.uq.edu.au [search.library.uq.edu.au]
- 5. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microfluidic droplet-based liquid-liquid extraction and on-chip IR spectroscopy detection of cocaine in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of Low-Level Cocaine Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of low-level cocaine metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting low-level cocaine metabolites?
A1: The most prevalent and sensitive techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] While immunoassays are often used for initial screening, they are less specific and require confirmation by more definitive methods like GC-MS or LC-MS/MS.[1][2] LC-MS/MS, in particular, offers high sensitivity and specificity, enabling the detection of very low concentrations of metabolites, which is crucial when dealing with limited sample volumes, such as in oral fluid analysis.[1]
Q2: What are the primary cocaine metabolites targeted in drug testing?
A2: The primary metabolite targeted is benzoylecgonine (BE), which has a longer half-life than cocaine itself and is a key marker of cocaine use.[2][3] Other significant metabolites include norcocaine and cocaethylene, the latter being formed when cocaine and alcohol are consumed together.[2][3]
Q3: What are typical cut-off levels for cocaine metabolite detection?
A3: Traditional screening cut-offs for benzoylecgonine in urine are often set at 150 ng/mL for the initial test and 100 ng/mL for confirmation.[4][5] However, with advanced LC-MS/MS technology, it's possible to reliably quantify concentrations as low as 5 ng/mL, which can significantly increase the detection window.[4][5] For oral fluid, cut-off levels can be as low as 8 ng/mL for cocaine and vary for its metabolites.[6]
Q4: How can matrix effects interfere with the analysis of cocaine metabolites?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, can lead to inaccurate quantification.[7] These effects are a significant challenge in LC-MS/MS analysis of biological samples like urine, blood, and saliva. Proper sample preparation, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is crucial to minimize these interferences.[7][8] The use of internal standards, particularly isotopically labeled ones like cocaine-d3 and benzoylecgonine-d3, is also essential to compensate for matrix effects and ensure accurate results.[3]
Q5: Is derivatization necessary for the analysis of cocaine metabolites?
A5: For GC-MS analysis, derivatization of metabolites like benzoylecgonine is often required to improve their volatility and chromatographic properties.[3][9] Common silylating agents include BSTFA or MTBSTFA.[9] However, this additional step can introduce variability.[3] A significant advantage of LC-MS/MS is that it typically does not require derivatization, simplifying the workflow and reducing potential sources of error.[3]
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Peaks Detected | Incorrect sample concentration, poor recovery from extraction, syringe issues, incorrect injection mode (e.g., split instead of splitless).[10] | Verify sample concentration. Optimize the solid-phase or liquid-liquid extraction procedure. Check the autosampler syringe for proper installation and function. Ensure the correct injection mode is selected in the instrument method.[10] |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column, incompatible solvent, column contamination.[11] | Use a deactivated liner and column. Ensure the solvent is appropriate for the analyte and column phase. Bake out the column to remove contaminants. Check for and resolve any leaks in the system.[11] |
| Low Sensitivity for Benzoylecgonine | Incomplete derivatization, degradation of the analyte. | Optimize the derivatization reaction conditions (temperature, time, reagent volume).[9] Ensure the sample is properly dried before derivatization. Use a fresh derivatizing agent. |
| Retention Time Shifts | Changes in carrier gas flow rate, oven temperature fluctuations, column aging.[11] | Verify and adjust the carrier gas flow rate. Check the oven temperature program for accuracy and stability. Condition or replace the GC column if it's old or contaminated.[11] |
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components interfering with ionization.[12] | Improve sample cleanup using a more effective SPE or LLE protocol.[8] Adjust chromatographic conditions to separate the analytes from interfering compounds. Use isotopically labeled internal standards to compensate for matrix effects.[3] |
| Low Signal Intensity | Poor ionization efficiency, incorrect source parameters, analyte degradation. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[3] Check the pH of the mobile phase to ensure it's optimal for ionizing the analytes. Investigate potential degradation of analytes during sample storage or preparation. |
| Inconsistent Results | Variability in sample preparation, instrument instability. | Ensure consistent and reproducible sample preparation procedures. Perform regular instrument maintenance and calibration. Monitor system suitability by injecting a standard at the beginning and end of each batch. |
| Carryover | Adsorption of analytes in the injector or column.[11] | Optimize the autosampler wash procedure with a strong solvent. Use a guard column and replace it regularly. Inject a blank sample after a high-concentration sample to check for carryover.[11] |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Urine
This protocol is a common method for extracting cocaine and its metabolites from urine samples prior to LC-MS or GC-MS analysis.[3][13]
-
Column Conditioning: Condition a C8 or similar SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0).[3]
-
Sample Preparation: Mix 1 mL of the urine sample with 1 mL of 100 mM phosphate buffer (pH 6.0).[3][13] Spike the sample with an appropriate amount of deuterated internal standards (e.g., cocaine-d3 and benzoylecgonine-d3).[3]
-
Sample Loading: Load the prepared sample onto the conditioned SPE column at a slow, steady rate (e.g., 1-2 drops per second).[9]
-
Washing: Wash the column sequentially with 2 mL of deionized water, 2 mL of 100 mM HCl, and 3 mL of methanol to remove interfering substances.[3]
-
Elution: Elute the analytes from the column with 2 mL of a 5% ammonium hydroxide solution in methanol.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[3] Reconstitute the residue in a small volume (e.g., 50-100 µL) of the mobile phase (for LC-MS) or a suitable solvent for derivatization (for GC-MS).[3]
GC-MS Derivatization for Benzoylecgonine
For GC-MS analysis, derivatization is often necessary for polar metabolites like benzoylecgonine.[9]
-
After the evaporation step in the sample preparation protocol, reconstitute the dried extract in 30 µL of ethyl acetate.[9]
-
Add 50 µL of a silylating agent, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) or MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% TBDMCS (tert-butyldimethylchlorosilane).[9]
-
Vortex the mixture and heat it at 70°C for 20 minutes.[9]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.[9]
Quantitative Data Summary
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Cocaine Metabolites by Different Methods
| Analyte | Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Benzoylecgonine | LC-MS/MS | Urine | - | 5 | [4] |
| Cocaine | GC-MS | Urine | 15 | 50 | [7] |
| Benzoylecgonine | GC-MS | Blood/Urine | 25 | - | [9][13] |
| Cocaine | GC-MS | Blood/Urine | 50 | - | [9][13] |
| Cocaine & Benzoylecgonine | Portable MS | Urine & Oral Fluid | <30 | - | [6][12] |
Table 2: Common Cut-off Concentrations for Benzoylecgonine
| Test Type | Matrix | Cut-off Concentration (ng/mL) | Reference |
| Screening | Urine | 150 | [4][5] |
| Confirmation | Urine | 100 | [4][5] |
| High Sensitivity | Urine | 5 | [4][5] |
Visualizations
Caption: General experimental workflow for the analysis of cocaine metabolites.
References
- 1. Bioanalytical methods for the determination of cocaine and metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. lcms.cz [lcms.cz]
- 4. A sensitive assay for urinary cocaine metabolite benzoylecgonine shows more positive results and longer half‐lives than those using traditional cut‐offs | Semantic Scholar [semanticscholar.org]
- 5. A sensitive assay for urinary cocaine metabolite benzoylecgonine shows more positive results and longer half‐lives than those using traditional cut‐offs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A diagnostic test for cocaine and benzoylecgonine in urine and oral fluid using portable mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY02006B [pubs.rsc.org]
- 7. scientificliterature.org [scientificliterature.org]
- 8. researchgate.net [researchgate.net]
- 9. journal-imab-bg.org [journal-imab-bg.org]
- 10. forensicresources.org [forensicresources.org]
- 11. scribd.com [scribd.com]
- 12. A diagnostic test for cocaine and benzoylecgonine in urine and oral fluid using portable mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Validation of Bioanalytical Assays for Cocaine Metabolites in Meconium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the validation of bioanalytical assays for cocaine metabolites in meconium.
Frequently Asked Questions (FAQs)
Q1: Why is meconium a preferred specimen for detecting prenatal cocaine exposure?
A1: Meconium is the first stool of a newborn and can accumulate drugs and metabolites over a longer period, typically the last trimester of pregnancy. This provides a wider window of detection compared to neonatal urine testing, which reflects more recent drug exposure.[1][2] Testing of meconium for cocaine and its metabolites has been shown to be more sensitive than testing of urine.[3]
Q2: What are the primary cocaine metabolites that should be included in a meconium analysis?
A2: A comprehensive analysis should target not only cocaine but also its major metabolites to increase the detection rate. Key metabolites include benzoylecgonine (BE), ecgonine methyl ester (EME), norcocaine, cocaethylene, and hydroxylated derivatives of cocaine and benzoylecgonine.[4][5] Including metabolites like m- and p-hydroxybenzoylecgonine can significantly enhance the confirmation rate of immunoassay-positive specimens.[4]
Q3: What are the common analytical techniques used for the confirmation of cocaine and its metabolites in meconium?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the simultaneous analysis and confirmation of cocaine and its metabolites in meconium.[3][4][6]
Q4: What are the recommended cutoff concentrations for LC-MS/MS testing of cocaine and its metabolites in meconium?
A4: While cutoff concentrations can vary between laboratories, typical values are around 20 ng/g for cocaine, benzoylecgonine, cocaethylene, and m-hydroxybenzoylecgonine.[6]
Q5: How should meconium specimens be stored to ensure the stability of cocaine and its metabolites?
A5: Meconium specimens should be stored frozen, preferably at -20°C, for long-term stability. For shorter periods, refrigeration at 4°C is acceptable.[1][6] Studies have shown that some analytes can degrade at higher temperatures, so proper storage is crucial for accurate results.[1]
Troubleshooting Guide
Issue 1: Low Recovery of Analytes During Extraction
-
Q: We are experiencing low recovery for cocaine and its metabolites, particularly benzoylecgonine, from our meconium samples. What could be the cause?
-
A: Low recovery can be due to several factors:
-
Inefficient Extraction Solvent: The polarity of the extraction solvent is critical. While methanol is commonly used, the efficiency can be pH-dependent. Ensure the pH of the sample homogenate is optimized for the target analytes.
-
Poor Homogenization: Meconium is a complex and viscous matrix. Incomplete homogenization will result in inefficient extraction. Ensure thorough mixing and consider using mechanical homogenization.
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: If using SPE, ensure the sorbent type is appropriate and that the conditioning, loading, washing, and elution steps are optimized. The pH of the loading and wash solutions can significantly impact the retention and elution of different metabolites.
-
Analyte Degradation: Cocaine can be susceptible to degradation. Ensure that the extraction process is not performed at high temperatures and that samples are processed promptly after thawing.
-
Issue 2: High Matrix Effects and Ion Suppression in LC-MS/MS
-
Q: Our LC-MS/MS analysis is showing significant ion suppression, leading to poor sensitivity and reproducibility. How can we mitigate this?
-
A: Matrix effects are a common challenge with complex biological samples like meconium.
-
Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure. This could involve a more selective SPE protocol or the addition of a liquid-liquid extraction step before SPE.
-
Use of Internal Standards: It is crucial to use appropriate internal standards, preferably stable isotope-labeled versions of the analytes (e.g., cocaine-d3, benzoylecgonine-d3). These will co-elute with the target analytes and help to compensate for matrix effects during ionization.
-
Optimize Chromatographic Conditions: Adjust the HPLC gradient and column chemistry to achieve better separation of the analytes from interfering matrix components.
-
Dilution: If the concentration of the analytes is sufficiently high, a simple dilution of the sample extract can reduce the concentration of matrix components and thus the matrix effect.
-
Issue 3: Inconsistent Results and Poor Precision
-
Q: We are observing high coefficients of variation (CVs) in our quality control samples. What are the likely sources of this variability?
-
A: Poor precision can stem from inconsistencies at multiple stages of the analytical process.
-
Inconsistent Sample Homogenization: As meconium is not homogenous, inconsistent homogenization can lead to variable analyte concentrations in the subsamples taken for analysis. It is recommended to homogenize the entire meconium specimen before taking an aliquot.[7]
-
Pipetting Errors: The viscosity of meconium extracts can lead to inaccurate pipetting. Ensure proper pipette calibration and technique.
-
Instrumental Variability: Check for fluctuations in the performance of the GC-MS or LC-MS/MS system, such as inconsistent injection volumes or detector response.
-
Day-to-day Precision: Day-to-day precision can be lower than within-run precision.[8] To minimize this, ensure that reagents and standards are prepared fresh and that the instrument is performing optimally each day.
-
Issue 4: Specimen Quantity Not Sufficient (QNS)
-
Q: We frequently receive meconium samples with insufficient quantity for analysis. How can this be addressed?
-
A: Insufficient sample volume is a common issue.[7]
-
Communication with Collection Staff: Educate the clinical staff on the minimum required amount of meconium (typically at least 1 gram).[6] Emphasize the importance of collecting all passed meconium until a sufficient amount is obtained.[7]
-
Alternative Matrices: In cases where meconium collection is difficult or insufficient, consider umbilical cord tissue as an alternative specimen. Umbilical cord testing can offer similar sensitivity and specificity to meconium and is always available at birth.[2]
-
Data Presentation
Table 1: Validation Parameters for Cocaine and Metabolites in Meconium by GC/MS
| Analyte | Linearity Range (ng/g) | Within-Run CV (%) | Recovery (%) |
| Cocaine (CO) | 25 - 10,000 | 6.4 | 64 |
| Benzoylecgonine (BE) | 25 - 10,000 | 10.7 | 21 |
| Ecgonine Methyl Ester (EME) | 25 - 10,000 | 21.9 | 25 |
| Data sourced from Houston Methodist Scholars.[8] |
Table 2: Validation of a GC-MS Method for Cocaine and Metabolites in Meconium
| Parameter | Cocaine | Cocaethylene | Benzoylecgonine | Anhydroecgonine Methyl Ester |
| Linearity Range (ng/g) | 20 - 1000 | 20 - 1000 | 40 - 1500 | 60 - 1500 |
| Limit of Detection (LOD) (ng/g) | 10 | 10 | 30 | 40 |
| Intra-batch CV (%) | 3.01 - 10.15 | 3.01 - 10.15 | 3.01 - 10.15 | 3.01 - 10.15 |
| Inter-batch CV (%) | 5.31 - 11.12 | 5.31 - 11.12 | 5.31 - 11.12 | 5.31 - 11.12 |
| Accuracy (%) | 91.47 - 105.31 | 91.47 - 105.31 | 91.47 - 105.31 | 91.47 - 105.31 |
| Recovery (%) | > 56.30 | > 56.30 | > 56.30 | > 56.30 |
| Data sourced from ResearchGate.[5] |
Experimental Protocols
Protocol: GC-MS Analysis of Cocaine Metabolites in Meconium
This protocol is a generalized procedure based on common practices. Individual laboratories must validate their own methods.
-
Sample Preparation and Homogenization:
-
Weigh approximately 0.5 g of meconium into a glass tube.
-
Add an appropriate internal standard solution (e.g., deuterated cocaine, benzoylecgonine, and ecgonine methyl ester).
-
Add methanol and homogenize the sample using a vortex mixer and/or a mechanical homogenizer until a uniform suspension is achieved.
-
Centrifuge the sample to pellet the solid material.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange column) with methanol and then a buffer solution.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water, a dilute acid, and an organic solvent like hexane.
-
Elute the analytes with a basic organic solvent mixture, such as dichloromethane/isopropanol/ammonium hydroxide.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) to create volatile derivatives of the analytes suitable for GC-MS analysis.
-
Heat the sample to facilitate the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Establish a temperature program that provides good separation of the target analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for each analyte and internal standard.
-
Visualizations
Caption: Workflow for GC-MS Analysis of Cocaine Metabolites in Meconium.
Caption: Troubleshooting Logic for Inconsistent Analytical Results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. Meconium analysis for cocaine: a validation study and comparison with paired urine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and analysis of the major metabolites of cocaine in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cocaine and Metabolites Confirmation, Meconium - MVHS Laboratory [mvhslaboratory.testcatalog.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Validation & Comparative
Navigating the Matrix: A Comparative Guide to the Validation of Analytical Methods for Hydroxycocaine Metabolites in Hair
For researchers, scientists, and drug development professionals, the accurate detection of drug metabolites in hair is paramount for everything from forensic toxicology to clinical trial monitoring. This guide provides a comprehensive comparison of validated analytical methods for the determination of hydroxycocaine metabolites in hair, offering a critical overview of performance data and detailed experimental protocols.
The presence of specific metabolites, such as meta-, para-, and ortho-hydroxycocaine, in hair is a key indicator of active cocaine ingestion, helping to distinguish from external contamination.[1][2][3][4][5][6][7] This guide delves into the two primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice between LC-MS/MS and GC-MS for the analysis of hydroxycocaine metabolites in hair depends on various factors including desired sensitivity, sample throughput, and the specific metabolites of interest. The following tables summarize the quantitative performance data from various validated methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and specific technique that often requires minimal sample derivatization.[8]
| Analyte | Limit of Detection (LOD) (ng/mg) | Limit of Quantification (LOQ) (ng/mg) | Linearity (ng/mg) | Reference |
| m-, p-, o-Hydroxycocaine | 0.002 | 0.002 | 0.02 to 10 ng/10mg hair | [1][2][3] |
| Cocaine | 0.01 | 0.05 | - | [8] |
| Benzoylecgonine | 0.001 | 0.005 | - | [8] |
| Norcocaine | - | - | - | |
| Cocaethylene | - | - | - |
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a robust and widely used technique, though it often necessitates a derivatization step to improve the volatility and thermal stability of the analytes.[8]
| Analyte | Limit of Detection (LOD) (ng/mg) | Limit of Quantification (LOQ) (ng/mg) | Linearity (ng/mg) | Reference |
| Cocaine | 0.01 | 0.1 | 0.1 - 50 | [9][10] |
| Benzoylecgonine | 0.04 | 0.5 | 0.5 - 50 | [9][10] |
| Cocaethylene | 0.03 | 0.1 | 0.1 - 50 | [9][10] |
| Norcocaine | 0.01 | 0.02 | 0.02 - 3 | [11] |
| Anhydroecgonine methyl ester (AEME) | 0.4 | 0.5 | 0.5 - 20 | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for sample preparation and analysis.
Sample Preparation: Extraction from the Hair Matrix
The extraction of analytes from the complex hair matrix is a critical first step. Several methods have been evaluated, with acid hydrolysis and solid-phase extraction (SPE) being common choices.
1. Decontamination: To remove external contaminants, hair samples are typically washed. A common procedure involves sequential washing with a solvent like methylene chloride, which has been shown to be efficient in removing contaminating cocaine.[13]
2. Extraction:
-
Acid Hydrolysis: This method has been reported to yield higher extraction recoveries for drugs compared to methanolic extraction.[13] The hair sample is incubated in an acidic solution (e.g., 0.1 M HCl) overnight.[14]
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration.[8][15] It offers versatility and can be tailored to the specific analytes of interest.
-
Liquid-Liquid Extraction (LLE): LLE is another common clean-up method, though it can be more labor-intensive and prone to emulsion formation.[16]
-
Methanolic Extraction: While simpler, methanolic extraction may result in lower recoveries and "dirtier" extracts with more background interference compared to acid hydrolysis.[13]
Workflow for Hair Sample Analysis
Instrumental Analysis
LC-MS/MS Analysis Protocol:
-
Chromatographic Separation: A liquid chromatograph equipped with a suitable column (e.g., C18) is used to separate the analytes.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][2]
GC-MS Analysis Protocol:
-
Derivatization: To enhance volatility, analytes are often derivatized using agents like BSTFA or MTBSTFA.[17]
-
Gas Chromatographic Separation: A gas chromatograph with a capillary column separates the derivatized analytes.
-
Mass Spectrometric Detection: A mass spectrometer is used for detection and quantification.
Signaling Pathway of Cocaine Metabolism to Hydroxycocaine
Conclusion
The validation of analytical methods for hydroxycocaine metabolites in hair is a critical area of research with significant implications for forensic and clinical toxicology. Both LC-MS/MS and GC-MS offer reliable and sensitive approaches, with the choice of method depending on the specific requirements of the analysis. This guide provides a comparative framework to assist researchers in selecting and implementing the most appropriate methodology for their needs. The presented data and protocols, drawn from peer-reviewed studies, underscore the importance of robust validation to ensure the accuracy and defensibility of results.
References
- 1. Analysis of cocaine and metabolites in hair: validation and application of measurement of hydroxycocaine metabolites as evidence of cocaine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of cocaine and metabolites in hair: validation and application of measurement of hydroxycocaine metabolites as evidence of cocaine ingestion - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of hydroxy-cocaine metabolites as evidence of cocaine consumption: Identification by parent ion search and quantitation by UHPLC-MS/MS in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gtfch.org [gtfch.org]
- 6. Determination of hydroxy metabolites of cocaine in hair samples for proof of consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. Hair testing for cocaine and metabolites by GC/MS: criteria to quantitatively assess cocaine use | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Norcocaine and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of cocaine and its derivatives in hair samples by liquid phase microextraction (LPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of different extraction procedures for drugs in hair of drug addicts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cocaine metabolite (benzoylecgonine) in hair and urine of drug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Avens Publishing Group - A Review of Methodology for Testing Hair for Cocaine [avensonline.org]
- 16. scispace.com [scispace.com]
- 17. journal-imab-bg.org [journal-imab-bg.org]
A Comparative Analysis of p-Hydroxycocaine and Benzoylecgonine as Cocaine Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of p-hydroxycocaine and benzoylecgonine, two key metabolites of cocaine, for their utility as biomarkers in various scientific and clinical settings. This document outlines their metabolic pathways, detection windows, and typical concentrations in different biological matrices, supported by experimental data and detailed analytical protocols.
Introduction
The detection of cocaine use is a critical aspect of forensic toxicology, clinical chemistry, and drug development research. While numerous metabolites of cocaine have been identified, benzoylecgonine (BE) and this compound have emerged as significant biomarkers, each with distinct advantages and applications. Benzoylecgonine, the major metabolite of cocaine, is the most commonly used marker for identifying cocaine consumption, primarily due to its high concentrations and longer detection window in urine compared to the parent drug.[1] In contrast, this compound, a minor metabolite, plays a crucial role in hair analysis to differentiate between active ingestion and external contamination.[2][3] Understanding the nuances of these biomarkers is essential for accurate interpretation of toxicological results.
Metabolic Pathway of Cocaine
Cocaine is extensively metabolized in the body, primarily in the liver and by plasma cholinesterases.[4] Approximately 40% of cocaine is hydrolyzed to form benzoylecgonine.[5] The formation of this compound is a result of aromatic hydroxylation, an enzymatic process that occurs in the liver.[6]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and benzoylecgonine in various biological matrices.
Table 1: Detection Windows
| Biomarker | Urine | Hair | Oral Fluid | Blood |
| Benzoylecgonine (BE) | 2-4 days (up to 10-22 days in chronic users)[5][7][8] | Up to 90 days or longer[9] | 1-2 days[10] | 5.5-7.5 hours[9] |
| This compound | Approximately 1-3 days[11] | Up to 90 days or longer | Shorter than BE | Shorter than BE |
Table 2: Typical Concentrations
| Biomarker | Urine | Hair | Oral Fluid |
| Benzoylecgonine (BE) | >100 ng/mL (confirmatory cutoff for recent use)[7] | ≥0.05 ng/mg[12] | Variable, often lower than urine |
| This compound | Generally lower than BE | >0.05% of cocaine concentration suggests ingestion[2][13] | Generally low |
Experimental Protocols
Accurate detection and quantification of this compound and benzoylecgonine require robust analytical methods. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Hair Analysis
Hair analysis is crucial for determining a history of cocaine use and for distinguishing use from contamination.
-
Decontamination: Wash hair samples to remove external contaminants. A common procedure involves sequential washes with dichloromethane, water, and methanol.[14]
-
Extraction: The washed and dried hair is pulverized. Extraction of analytes is typically performed by incubation in methanol or an acidic solution.[13] For enzymatic digestion, hair is incubated with proteinase K.
-
Purification: Solid-phase extraction (SPE) is often employed to clean up the extract before instrumental analysis.
Instrumental Analysis: LC-MS/MS Method for Hair
LC-MS/MS is a highly sensitive and specific method for the simultaneous determination of cocaine and its metabolites.
-
Chromatography: A UHPLC system with a biphenyl or similar column is used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.[15]
Comparison of Utility
Benzoylecgonine:
-
Advantages:
-
Disadvantages:
-
Its presence in hair can result from external contamination, making it insufficient to definitively prove ingestion without considering other metabolites.[16]
-
This compound:
-
Advantages:
-
Disadvantages:
-
It is a minor metabolite, present in lower concentrations than benzoylecgonine, which can make detection more challenging.[16]
-
Limited application in urine and blood testing for routine monitoring due to its lower abundance.
-
Conclusion
Both benzoylecgonine and this compound are valuable biomarkers for assessing cocaine exposure, each serving a distinct purpose. Benzoylecgonine remains the gold standard for routine screening of cocaine use, particularly in urine, due to its high concentration and prolonged detection window. However, for hair analysis, where the differentiation between consumption and external contamination is critical, the detection and quantification of this compound, along with other minor metabolites, provides more definitive evidence of ingestion. The choice of biomarker and analytical method should be guided by the specific context of the investigation, whether for clinical monitoring, forensic evidence, or research purposes. The complementary use of both biomarkers can provide a more comprehensive and accurate picture of an individual's history of cocaine use.
References
- 1. [PDF] Simultaneous GC-MS analysis of meta- and para-hydroxybenzoylecgonine and norbenzoylecgonine: a secondary method to corroborate cocaine ingestion using nonhydrolytic metabolites. | Semantic Scholar [semanticscholar.org]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. gtfch.org [gtfch.org]
- 4. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern [mdpi.com]
- 5. Insights into the Decontamination of Cocaine-Positive Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive assay for urinary cocaine metabolite benzoylecgonine shows more positive results and longer half‐lives than those using traditional cut‐offs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of hydroxy-cocaine metabolites as evidence of cocaine consumption: Identification by parent ion search and quantitation by UHPLC-MS/MS in hair [air.unimi.it]
- 9. scientificliterature.org [scientificliterature.org]
- 10. Determination of cocaine, metabolites and a crack cocaine biomarker in whole blood by liquid-liquid extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Hair for Cocaine [druglibrary.net]
- 14. researchgate.net [researchgate.net]
- 15. Cocaine metabolism (WP2826) - Homo sapiens | WikiPathways [wikipathways.org]
- 16. Cocaine Metabolites in Hair - ChemistryViews [chemistryviews.org]
A Comparative Guide to the Mass Spectrometric Differentiation of p-Hydroxycocaine and its Meta-Isomer
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of drug metabolites is a cornerstone of forensic toxicology, clinical chemistry, and drug metabolism studies. Among the metabolites of cocaine, the positional isomers p-hydroxycocaine and m-hydroxycocaine present a unique analytical challenge. Their structural similarity necessitates robust analytical techniques for differentiation. This guide provides a detailed comparison of their differentiation by mass spectrometry, supported by experimental data and protocols.
Quantitative Data Summary
The differentiation of this compound and m-hydroxycocaine via mass spectrometry hinges on the analysis of their fragmentation patterns. While both isomers have the same molecular weight and produce a molecular ion at m/z 391 (when derivatized), the relative abundances of their fragment ions can differ, allowing for their distinction.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for this purpose.
| Characteristic Ion (m/z) | This compound (Relative Abundance %) | m-Hydroxycocaine (Relative Abundance %) | Significance |
| 391 | Present | Present | Molecular Ion (as TMS derivative) |
| Unique Fragment Ions | Analysis of the full spectrum is necessary to identify unique fragments or significant differences in ion ratios. | Unique fragment ions or differing abundance ratios are key for differentiation. | Qualitative and Quantitative Distinction |
Note: Specific relative abundance percentages can vary depending on the instrumentation and analytical conditions.
Experimental Protocols
The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the analysis of hydroxycocaine isomers in biological matrices like urine.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To isolate cocaine and its metabolites from the biological matrix.
-
Procedure:
-
Fortify drug-free urine with known concentrations of this compound and m-hydroxycocaine standards.
-
Utilize solid-phase extraction (SPE) cartridges for the extraction process.[2]
-
Wash the SPE column sequentially with deionized water, hydrochloric acid (100 mM), and methanol.
-
Dry the column under vacuum.
-
Elute the analytes using a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).[2]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable solvent for derivatization.
-
2. Derivatization
-
Objective: To increase the volatility and thermal stability of the analytes for GC-MS analysis.
-
Procedure:
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
-
Heat the mixture (e.g., at 70°C for 20-30 minutes) to facilitate the formation of trimethylsilyl (TMS) derivatives.
-
3. GC-MS Analysis
-
Objective: To separate and identify the derivatized hydroxycocaine isomers.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 1100 Series or similar).[2]
-
Gas Chromatography (GC) Conditions:
-
Column: A capillary column suitable for drug analysis (e.g., a phenyl-methyl siloxane column).
-
Carrier Gas: Helium.
-
Temperature Program: An initial oven temperature of ~100-150°C, followed by a ramp to ~280-300°C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, characteristic ions for the hydroxycocaine isomers are monitored to enhance sensitivity and selectivity.
-
Mass Range: Typically scanned from m/z 50 to 550.
-
Mass Fragmentation Patterns
The mass spectra of the TMS derivatives of m- and this compound show a characteristic molecular ion at m/z 391.[1] The differentiation between the two isomers is based on the subtle differences in their fragmentation patterns. It is crucial to analyze the complete mass spectrum to identify unique fragment ions or significant differences in the ratios of common ions. For instance, while one isomer might show a higher relative abundance for a particular fragment, the other might exhibit a different dominant fragment, allowing for their distinction.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the differentiation of this compound and m-hydroxycocaine using mass spectrometry.
Caption: Workflow for differentiating hydroxycocaine isomers.
This systematic approach, from sample preparation to detailed data analysis, ensures the reliable differentiation of this compound and its meta-isomer, which is critical for accurate toxicological findings and metabolic studies. The implementation of standardized protocols and careful interpretation of mass spectral data are paramount for achieving conclusive results.
References
A Comparative Analysis of Cocaine Metabolite Profiles in Mouse and Rat Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cocaine metabolite profiles in the urine of mice and rats, drawing upon experimental data to highlight species-specific differences in drug metabolism. Understanding these variations is crucial for the preclinical evaluation of cocaine addiction, toxicity, and the development of therapeutic interventions. The primary source for this comparison is the study "Characterization of Differential Cocaine Metabolism in Mouse and Rat through Metabolomics-Guided Metabolite Profiling," which utilized a liquid chromatography-mass spectrometry (LC-MS)-based metabolomics approach.
Quantitative Data Summary
The following table summarizes the key differences in the relative abundance of cocaine and its metabolites in the urine of mice and rats following cocaine administration. The data reveals distinct metabolic pathways favored by each species.
| Metabolite Category | Key Findings in Mouse Urine | Key Findings in Rat Urine |
| Unmetabolized Cocaine | Higher relative abundance of unmetabolized cocaine.[1] | Lower relative abundance of unmetabolized cocaine. |
| Ester Hydrolysis | Comparable levels of benzoylecgonine, a major metabolite from ester hydrolysis.[1][2][3] | Comparable levels of benzoylecgonine.[1][2][3] |
| N-Oxidation Metabolism | Preferred metabolic route, leading to higher levels of metabolites from N-demethylation and N-hydroxylation, such as N-hydroxybenzoylnorecgonine.[2][3] | N-oxidation reactions are less prominent compared to mice. |
| Aryl Hydroxylation | Minor metabolic route. | Extensive aryl hydroxylation reactions occur, leading to a group of aryl hydroxy glucuronides.[2][3] |
| Conjugation | Identification of a mouse-specific α-glucoside of N-hydroxybenzoylnorecgonine.[2][3] | High levels of aryl hydroxy glucuronides.[2][3] |
Experimental Protocols
The findings presented are based on the following experimental methodology:
Animal Models:
-
Mice: C57BL/6 mice were used in the study.
-
Rats: Charles River CD rats were utilized for the comparison.
Cocaine Administration:
-
Both mice and rats received a daily intraperitoneal (i.p.) injection of 30 mg/kg cocaine.[1]
Urine Sample Collection:
-
24-hour urine samples were collected from both species after cocaine administration.[1]
Sample Preparation:
-
Urine samples underwent deproteinization by mixing one volume of urine with five volumes of 50% aqueous acetonitrile.
-
The mixture was then centrifuged for 10 minutes at 14,000g.[1]
LC-MS Analysis:
-
A 5-µl aliquot of the diluted urine supernatant was injected into a Waters Acquity ultra-performance liquid chromatography (UPLC) system.
-
Metabolites were separated using a gradient of mobile phase ranging from water to 95% aqueous acetonitrile containing 0.1% formic acid over a 10-minute run.
-
The analysis was conducted using an LC-MS-based metabolomics platform to identify and quantify the various cocaine metabolites.
Metabolic Pathway Diagrams
The following diagrams illustrate the differential cocaine metabolic pathways in mice and rats.
Caption: Predominant cocaine metabolic pathway in mice.
Caption: Predominant cocaine metabolic pathway in rats.
References
- 1. Characterization of Differential Cocaine Metabolism in Mouse and Rat through Metabolomics-Guided Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of differential cocaine metabolism in mouse and rat through metabolomics-guided metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Immunoassay Cross-Reactivity with Cocaine Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of cocaine use is a critical aspect of clinical and forensic toxicology. Immunoassays are widely utilized as a primary screening tool due to their speed and cost-effectiveness. However, the interpretation of immunoassay results can be complicated by the cross-reactivity of the antibodies with various cocaine metabolites. This guide provides a comparative overview of immunoassay cross-reactivity with key cocaine metabolites, supported by experimental data and detailed protocols to aid researchers in selecting and interpreting these assays.
Cocaine Metabolism: A Brief Overview
Cocaine is extensively metabolized in the body, primarily through hydrolysis by plasma and liver esterases.[1][2] The two major inactive metabolites produced are benzoylecgonine (BE) and ecgonine methyl ester (EME).[1][2] A smaller fraction of cocaine is N-demethylated to the active metabolite norcocaine.[3] In the presence of ethanol, cocaine is transesterified to cocaethylene, another pharmacologically active metabolite.[1] Understanding these pathways is crucial, as the target analyte and the cross-reactivity profile of an immunoassay determine its detection window and specificity.
Cocaine Metabolic Pathway
Caption: Major metabolic pathways of cocaine in the human body.
Immunoassay Cross-Reactivity Comparison
Immunoassays for cocaine are typically designed to detect the primary metabolite, benzoylecgonine, due to its longer half-life in urine compared to the parent drug.[4] However, the degree to which these assays cross-react with cocaine and other metabolites can vary significantly between manufacturers and assay types. This variability can impact the interpretation of results, particularly in quantifying cocaine use or determining the time of last exposure.
Below is a summary of reported cross-reactivity data for several commercial immunoassay kits. It is important to note that this data is based on manufacturer-provided information and published studies, and performance may vary in individual laboratory settings.
| Compound | DRI® Cocaine Metabolite Assay (%)[5] | Lin-Zhi (LZ) Cocaine Metabolite Assay (%)[5][6] | Neogen Cocaine/Benzoylecgonine-2 ELISA (%)[7] | STC Cocaine Metabolite MICRO-PLATE EIA (%)[8] |
| Benzoylecgonine | 100 | 100 | 100 | 100 |
| Cocaine | Not Detected | Not Detected | 1.9 | >12.9 |
| Cocaethylene | Not Detected | Not Detected | 0.4 | 13.8 |
| Ecgonine | Not Detected | Not Detected | Not Reported | Not Detected |
| Ecgonine Methyl Ester | Not Detected | Not Detected | Not Reported | Not Detected |
| Norcocaine | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "Not Detected" indicates that at the concentration tested (typically 1,000 ng/mL or 10,000 ng/mL), the compound did not produce a positive result above the assay cutoff.[5] Percent cross-reactivity is often determined by the concentration of the metabolite required to produce a signal equivalent to a specific concentration of the primary target analyte (benzoylecgonine).
Experimental Protocols
The following sections detail generalized protocols for common immunoassay techniques used in the assessment of cocaine and its metabolites.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used laboratory technique for the quantitative detection of analytes. The competitive ELISA format is commonly employed for small molecules like cocaine metabolites.
Principle: In a competitive ELISA, a known amount of enzyme-labeled antigen (e.g., benzoylecgonine-HRP conjugate) competes with the unlabeled antigen in the sample for a limited number of binding sites on a microplate pre-coated with a specific antibody.[9] The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.[10]
References
- 1. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating cocaine metabolism as an approach to the treatment of cocaine abuse and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of Two Enzyme Immunoassays for the Detection of the Cocaine Metabolite Benzoylecgonine in 1,398 Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lin-zhi.com [lin-zhi.com]
- 7. apps.sbgh.mb.ca [apps.sbgh.mb.ca]
- 8. researchgate.net [researchgate.net]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Oral versus Intravenous Cocaine Administration and Metabolite Formation
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic and metabolic profiles of cocaine following oral and intravenous administration.
This guide provides a detailed comparison of the physiological and biochemical effects of cocaine when administered orally versus intravenously. The data presented is compiled from peer-reviewed scientific literature, offering a robust resource for understanding the disposition of cocaine and its metabolites in the human body.
Pharmacokinetic Profile of Cocaine: Oral vs. Intravenous
The route of administration significantly alters the pharmacokinetic profile of cocaine, influencing its bioavailability, the peak concentration it reaches in the plasma (Cmax), and the time it takes to reach that peak (Tmax).
Oral administration of cocaine results in a lower bioavailability compared to the intravenous route due to first-pass metabolism in the liver and intestines.[1] A study involving 14 healthy participants with histories of cocaine use demonstrated that the mean oral bioavailability of cocaine was 0.32 after a 100 mg dose and 0.45 after a 200 mg dose.[1][2][3][4][5] In contrast, intravenous administration provides 100% bioavailability.
The peak plasma concentration of cocaine is substantially lower and is reached more slowly following oral ingestion compared to intravenous injection. This results in a "rightward and downward shift in the concentration-time profile" for oral cocaine.[1][2][3][4][5][6]
| Pharmacokinetic Parameter | 40 mg Intravenous | 100 mg Oral | 200 mg Oral |
| Bioavailability | 100% | 32%[1][2][3][4][5] | 45%[1][2][3][4][5] |
| Cmax (ng/mL) | 159.8 (± 11.4) | 125.8 (± 14.1) | 227.1 (± 21.2) |
| Tmax (h) | 0.08 (± 0.0) | 1.2 (± 0.1) | 1.1 (± 0.1) |
| AUC (h·ng/mL) | 185.3 (± 17.5) | 150.8 (± 24.1) | 382.4 (± 61.1) |
| Clearance (mL/min/kg) | 32.7 (± 2.9) | 116.2 (± 18.2) | 87.5 (± 13.6) |
| Volume of Distribution (L/kg) | 1.3 (± 0.1) | 4.2 (± 0.7) | 2.9 (± 0.4) |
Data presented as mean (± SEM). Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve.
Metabolite Formation: A Tale of Two Routes
The metabolic fate of cocaine is also heavily influenced by the route of administration. Oral cocaine administration leads to significantly higher concentrations of its major metabolites, benzoylecgonine (BZE) and ecgonine methyl ester (EME), compared to intravenous administration.[1][2][3][5][6] Furthermore, minor metabolites are also detected in greater concentrations after oral intake.[1][2][3][5][6]
The area-under-the-curve (AUC) metabolite-to-parent ratios for BZE and EME are notably higher following oral administration, indicating more extensive metabolism.[1][2][3][5][6] Interestingly, these ratios were highest after the lower oral dose (100 mg), suggesting that some metabolic pathways may become saturated at higher doses.[3]
| Metabolite | 40 mg Intravenous | 100 mg Oral | 200 mg Oral |
| Benzoylecgonine (BZE) Cmax (ng/mL) | 179.9 (± 14.7) | 344.4 (± 29.8) | 545.8 (± 47.9) |
| Benzoylecgonine (BZE) Tmax (h) | 2.6 (± 0.3) | 2.8 (± 0.3) | 4.1 (± 0.4) |
| Benzoylecgonine (BZE) AUC (h·ng/mL) | 1290.0 (± 112.9) | 2914.8 (± 280.4) | 5060.0 (± 540.3) |
| Ecgonine Methyl Ester (EME) Cmax (ng/mL) | 37.1 (± 4.4) | 111.4 (± 14.2) | 206.5 (± 24.1) |
| Ecgonine Methyl Ester (EME) Tmax (h) | 2.1 (± 0.4) | 2.8 (± 0.3) | 3.1 (± 0.3) |
| Ecgonine Methyl Ester (EME) AUC (h·ng/mL) | 205.8 (± 27.0) | 1153.9 (± 161.7) | 2246.8 (± 286.1) |
Data presented as mean (± SEM). Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve.
Experimental Protocols
The data presented in this guide is primarily derived from a within-subject study that characterized the bioavailability and pharmacokinetics of oral cocaine.
Study Design: Fourteen healthy inpatient participants with current histories of cocaine use were administered two oral doses (100 mg and 200 mg) and one intravenous dose (40 mg) of cocaine during three separate dosing sessions.[1][2][3][4][5]
Sample Collection and Analysis: Plasma samples were collected for up to 24 hours after dosing.[1][2][3][4][5] The concentrations of cocaine and its metabolites were determined using gas chromatography-mass spectrometry (GC-MS).[1][2][3][4][5]
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[1][2][3][4][5]
Visualizing the Processes
To better understand the experimental design and the metabolic transformation of cocaine, the following diagrams are provided.
Caption: Experimental workflow for comparing oral and intravenous cocaine administration.
Caption: Primary metabolic pathways of cocaine in the human body.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability and Pharmacokinetics of Oral Cocaine in Humans. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bioavailability and Pharmacokinetics of Oral Cocaine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Bioavailability and Pharmacokinetics of Oral Cocaine in Humans. | Semantic Scholar [semanticscholar.org]
- 5. Bioavailability and Pharmacokinetics of Oral Cocaine in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to the Analysis of p-Hydroxycocaine and Other Minor Cocaine Metabolites
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of minor cocaine metabolites, such as p-hydroxycocaine, are crucial for comprehensive toxicological assessments, metabolism studies, and in the development of therapeutic interventions. This guide provides a comparative overview of analytical methodologies for the analysis of this compound in conjunction with other minor cocaine metabolites, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The quantification of this compound and other minor cocaine metabolites is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most common methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages and limitations.
LC-MS/MS is often favored for its high sensitivity, specificity, and reduced need for sample derivatization, which can simplify sample preparation workflows.[1][2] GC-MS, a well-established technique, provides robust and reliable quantification but typically requires derivatization of polar metabolites to improve their volatility and chromatographic performance.[3]
The following tables summarize the performance characteristics of LC-MS/MS and GC-MS for the analysis of this compound and other relevant minor cocaine metabolites based on published validation data.
Table 1: Performance Characteristics of LC-MS/MS Methods for Minor Cocaine Metabolites
| Analyte | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Reference |
| This compound | Hair | 0.002 - 1 | 0.002 | Within ±15% | <15% | [4] |
| m-Hydroxycocaine | Hair | 0.002 - 1 | 0.002 | Within ±15% | <15% | [4] |
| Norcocaine | Whole Blood | 3.2 - 320 | 3.2 | Within ±15% | <15% | [1] |
| p-Hydroxybenzoylecgonine | Urine | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| m-Hydroxybenzoylecgonine | Urine | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Performance Characteristics of GC-MS Methods for Minor Cocaine Metabolites
| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Reference |
| Norcocaine | Human Proximal Tubular Cells | 69.62 - Not Specified | 20.89 | 69.62 | 92.7% - 111.9% | 3.6% - 13.5% | [3] |
| Benzoylecgonine | Human Proximal Tubular Cells | 1.34 - Not Specified | 0.40 | 1.34 | 92.7% - 111.9% | 3.6% - 13.5% | [3] |
| Cocaine | Urine | 50 - 2000 | 15 | 50 | <6.8% | <6.9% | [6] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and accurate quantification of this compound and other minor metabolites. Below are representative protocols for sample preparation and chromatographic analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Whole Blood followed by LC-MS/MS Analysis
This protocol is adapted from a method for the simultaneous determination of cocaine and its metabolites in whole blood.[1]
1. Sample Pre-treatment:
-
To a 100 µL whole blood sample, add an equal volume of an internal standard solution.
-
Vortex the mixture and then centrifuge at 13,000 rpm for 15 minutes.
-
Collect the supernatant and mix with 500 µL of 4% formic acid.
-
Centrifuge the mixture again at 13,000 rpm for 15 minutes before loading onto the SPE cartridge.
2. Solid-Phase Extraction:
-
Condition an Oasis MCX 1 cc Vac Cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the conditioned cartridge.
-
Wash the cartridge sequentially with 1 mL of 2% formic acid and 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Column: Atlantis T3 (100Å, 3 µm, 2.1 mm × 150 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Detection: Positive ion mode with multiple reaction monitoring (MRM).
Protocol 2: QuEChERS-based Extraction for Urine followed by LC-MS/MS Analysis
This protocol utilizes the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for sample preparation.[7]
1. Sample Preparation:
-
To a 1 mL urine sample, add internal standards.
-
Add 1 mL of acetonitrile and a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
2. Dispersive SPE Cleanup:
-
Take an aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing a d-SPE mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
3. Final Extract Preparation:
-
Transfer an aliquot of the cleaned supernatant to a new tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Column: Agilent Eclipse Plus C18 (4.6 × 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Detection: Electrospray ionization in positive mode (ESI+) with MRM.
Visualizing the Metabolic Landscape
Understanding the metabolic pathways of cocaine is essential for interpreting analytical results. The following diagram illustrates the formation of this compound and other key minor metabolites from the parent drug.
Caption: Metabolic pathway of cocaine to its minor metabolites.
This guide provides a foundational comparison of analytical techniques for the study of this compound and other minor cocaine metabolites. The choice of methodology will ultimately depend on the specific research question, available instrumentation, and the biological matrix being analyzed. For legally defensible results, method validation according to established guidelines is imperative.
References
- 1. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Development and validation of a gas chromatography/ion trap-mass spectrometry method for simultaneous quantification of cocaine and its metabolites benzoylecgonine and norcocaine: application to the study of cocaine metabolism in human primary cultured renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive evaluation of cocaine and its hydroxy metabolites in seized cocaine and a large cohort of hair samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Liquid Chromatography–Mass Spectrometry Quantification of Urinary Opiates, Cocaine, and Metabolites in Opiate-Dependent Pregnant Women in Methadone-Maintenance Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificliterature.org [scientificliterature.org]
- 7. fimek.edu.rs [fimek.edu.rs]
The Gold Standard for Precision: Utilizing Deuterated Internal Standards for p-Hydroxycocaine Quantification
In the landscape of forensic toxicology and clinical drug monitoring, the accurate quantification of drug metabolites is paramount. For p-hydroxycocaine, a minor but significant metabolite of cocaine, precise measurement is crucial for distinguishing between active drug use and external contamination, particularly in hair analysis. The use of deuterated internal standards in conjunction with mass spectrometry-based methods has emerged as the gold standard for achieving the necessary sensitivity and accuracy. This guide provides a comparative overview of the use of deuterated internal standards for this compound quantification, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. For this reason, stable isotope-labeled (e.g., deuterated) analogs of the analyte are considered the most effective internal standards, as they co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer, yet are distinguishable by their mass-to-charge ratio (m/z).
For the quantification of this compound, the ideal internal standard is deuterated this compound (e.g., this compound-d3). However, due to its commercial availability or cost, researchers sometimes rely on other, more common deuterated cocaine analogs, such as cocaine-d3. While cocaine-d3 can compensate for some variability, it may not perfectly mirror the extraction recovery and ionization behavior of the more polar this compound, potentially leading to less accurate quantification.
Comparative Analysis of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of cocaine and its metabolites, including this compound, in biological matrices. The following table summarizes key performance parameters from studies utilizing deuterated internal standards for the analysis of cocaine and its hydroxy metabolites.
| Analytical Method | Analyte | Internal Standard | Matrix | LLOQ (ng/mg) | Linearity (ng/mg) | Reference |
| LC-MS/MS | This compound | Not specified | Hair | 0.02 | 0.02 - 10 | [1] |
| LC-MS/MS | Cocaine and metabolites | Cocaine-d3 | Hair | 0.00005 (for hydroxycocaine isomers) | - | [2] |
| GC-MS | Cocaine and metabolites | Cocaine-d3, Benzoylecgonine-d3, Ecgonine methyl ester-d3, Cocaethylene-d3 | Urine/Blood | - | - | [3] |
| LC-MS/MS | Cocaine and metabolites | Deuterated internal standards | Hair | - | - | [4] |
LLOQ: Lower Limit of Quantification
As the table indicates, the use of deuterated internal standards allows for very low limits of quantification, which is critical for detecting the typically low concentrations of this compound.
Experimental Protocols
Below are detailed methodologies for the extraction and analysis of this compound from hair samples, adapted from published literature.
Sample Preparation and Extraction for Hair Analysis
This protocol is a generalized representation of methods found in the literature[1][2].
-
Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane and water to remove external contaminants. Air dry the hair completely.
-
Digestion: Incubate the washed and dried hair in 1 mL of 0.1 N HCl overnight at 45°C. This step breaks down the hair matrix to release the entrapped analytes.
-
Internal Standard Spiking: Add a known concentration of the deuterated internal standard (e.g., this compound-d3 or cocaine-d3) to an aliquot of the digest.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric strong cation-exchange SPE cartridge.
-
Load the digest containing the internal standard onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and the internal standard with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor at least two transitions for both the analyte (this compound) and the internal standard (e.g., this compound-d3 or cocaine-d3).
-
Workflow and Data Analysis
The overall workflow for the quantification of this compound using a deuterated internal standard is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
The quantification is based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard. A calibration curve is constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
Signaling the Importance of Metabolite Analysis
The presence and concentration of this compound are critical in interpreting results from hair drug testing. The following diagram illustrates the logical relationship in distinguishing drug use from contamination.
Caption: Logic for differentiating ingestion vs. contamination.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and reliable quantification of this compound in biological samples. While the structurally identical deuterated analog, this compound-d3, represents the ideal internal standard, other deuterated cocaine metabolites like cocaine-d3 can also provide a high degree of accuracy. The choice of internal standard should be carefully validated for each specific method to ensure it effectively compensates for analytical variability. The high sensitivity and specificity afforded by these methods are crucial for forensic investigations and clinical diagnostics, enabling a clear distinction between drug use and environmental exposure.
References
- 1. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of hydroxy metabolites of cocaine from hair samples and comparison with street cocaine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of cocaine, benzoylecgonine, ecgonine methyl ester, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcami.eu [jcami.eu]
Unraveling Cocaine's Chemical Trail: A Comparative Analysis of Metabolite Ratios in Street Samples versus Biological Specimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cocaine metabolite ratios found in illicit street samples against those identified in human biological matrices. Understanding these differences is crucial for forensic toxicologists, clinical researchers, and professionals in drug development to accurately interpret analytical findings, differentiate between external contamination and ingestion, and gain insights into cocaine metabolism and purity. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support research and analytical endeavors.
Quantitative Data Summary
The following tables present a comparative summary of cocaine and its primary metabolite concentrations and their respective ratios in street cocaine samples and various biological specimens. These values are compiled from multiple scientific studies and are intended to provide a general overview. It is important to note that concentrations and ratios can vary significantly based on the purity of the street sample, the dose administered, the route of administration, and individual metabolic differences.
Table 1: Comparison of Benzoylecgonine (BE) to Cocaine (COC) Ratios
| Sample Type | BE/COC Ratio Range | Mean/Median BE/COC Ratio | Notes |
| Street Cocaine | 0.03% - 1.2% | - | Benzoylecgonine is present as a degradation product.[1] |
| Blood (DUID Cases) | 1 - 55 | Mean: 14.2, Median: 10.9 | Concentrations of BE are consistently higher than cocaine.[2] |
| Hair | Varies significantly | - | Higher ratios can indicate consumption over external contamination. |
Table 2: Comparison of Norcocaine (NC) to Cocaine (COC) Ratios
| Sample Type | NC/COC Ratio Range | Notes |
| Street Cocaine | 0% - 4.1% | Norcocaine can be present as a manufacturing byproduct.[1] |
| Hair | Varies | Detection of norcocaine is an indicator of cocaine use. |
Table 3: Concentrations of Cocaine and its Metabolites in Biological Samples (Controlled Administration & DUID Cases)
| Analyte | Matrix | Concentration Range / (Mean/Median) | Source Context |
| Cocaine | Blood | 2.9 - 232.6 µg/L | Controlled intravenous administration.[3] |
| Benzoylecgonine (BE) | Blood | 2.9 - 240.4 µg/L | Controlled intravenous administration.[3] |
| Cocaine | Blood | Below LOQ - 0.5 mg/L (Mean: 0.076 mg/L, Median: 0.05 mg/L) | Apprehended drivers (DUID).[2] |
| Benzoylecgonine (BE) | Blood | 0.12 - 3.1 mg/L (Mean: 0.859 mg/L, Median: 0.70 mg/L) | Apprehended drivers (DUID).[2] |
| Cocaine | Plasma | Peak: 300.4 ± 24.6 ng/mL (low dose) to 639.1 ± 56.8 ng/mL (high dose) | Controlled subcutaneous administration.[4][5] |
| Benzoylecgonine (BE) | Plasma | Peak: 321.3 ± 18.4 ng/mL (low dose) to 614.7 ± 46.0 ng/mL (high dose) | Controlled subcutaneous administration.[4][5] |
| Ecgonine Methyl Ester (EME) | Plasma | Peak: 47.4 ± 3.0 ng/mL (low dose) to 124.4 ± 18.2 ng/mL (high dose) | Controlled subcutaneous administration.[4][5] |
| Benzoylecgonine (BE) | Urine | Detectable for up to 4.5 days after last ingestion. | General observation.[6] |
Experimental Protocols
Accurate quantification of cocaine and its metabolites is paramount for reliable comparison. The following sections detail common methodologies for sample preparation and analysis.
Analysis of Street Cocaine Samples
Sample Preparation: A small, representative portion of the seized street cocaine sample is accurately weighed. The sample is then typically dissolved in a suitable organic solvent, such as methanol, to create a stock solution. This solution is further diluted to a concentration appropriate for the analytical instrument's linear range.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume of the diluted sample is injected in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometry: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for targeted analysis of cocaine and its common impurities and degradation products.
Analysis of Biological Samples (Blood and Urine)
Sample Preparation: Solid-Phase Extraction (SPE) Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from complex biological matrices.
-
Column Conditioning: An SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent) is conditioned with methanol followed by a buffer solution.
-
Sample Loading: The biological sample (e.g., 1 mL of blood or urine), often pre-treated with a buffer and internal standards, is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances. For example, an acidic wash followed by a methanol wash.
-
Elution: The analytes of interest are eluted from the cartridge with a specific solvent mixture, often containing a small percentage of a strong base like ammonium hydroxide in an organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of a solvent compatible with the analytical instrument.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase column, such as a C18.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Injection: A small volume of the reconstituted extract is injected.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity for cocaine and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Visualizations
Cocaine Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of cocaine in the human body.
Caption: Primary metabolic pathways of cocaine.
Experimental Workflow for Sample Analysis
This diagram outlines the typical workflow for the analysis of cocaine and its metabolites in both street and biological samples.
Caption: General workflow for cocaine sample analysis.
References
- 1. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentrations of cocaine and its major metabolite benzoylecgonine in blood samples from apprehended drivers in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocaine and metabolite concentrations in DBS and venous blood after controlled intravenous cocaine administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. therecoveryvillage.com [therecoveryvillage.com]
Comparative Analysis of p-Hydroxycocaine Analogues and Their Effects on Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of p-hydroxycocaine analogues, focusing on their interaction with monoamine transporters. The information presented is intended to support research and drug development efforts in the field of neuroscience and pharmacology.
Introduction
Cocaine, a widely studied psychostimulant, exerts its primary effects by inhibiting the reuptake of the monoamine neurotransmitters dopamine, serotonin, and norepinephrine.[1] This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby potentiating their signaling. This compound is a metabolite of cocaine, and its analogues are of significant interest for understanding the structure-activity relationships at the monoamine transporters. These compounds provide valuable tools for developing therapeutic agents and for elucidating the molecular mechanisms of cocaine's action.
Quantitative Comparison of Binding Affinities
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Cocaine | 230[2] | 740[2] | 480[2] | 3.22 | 2.09 |
| Cocaethylene | Equipotent to Cocaine at DAT[3] | - | - | - | - |
Data for specific ortho-, meta-, and para-hydroxycocaine analogues are not consistently available across all three transporters in the reviewed literature.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for a representative assay.
Protocol: In Vitro Radioligand Binding Assay for Monoamine Transporters
1. Materials and Reagents:
-
Cell membranes expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter.
-
Radioligand: [3H]WIN 35,428 (for DAT), [3H]Citalopram (for SERT), or [3H]Nisoxetine (for NET).
-
Test compounds (this compound analogues).
-
Non-specific binding inhibitor: 10 µM Benztropine (for DAT), 10 µM Fluoxetine (for SERT), or 10 µM Desipramine (for NET).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding inhibitor.
-
Competitive Binding: Assay buffer, radioligand, cell membranes, and the test compound at various concentrations.
-
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Visualizing Molecular Interactions and Experimental Processes
To better understand the mechanisms of action and the methods used for their study, the following diagrams are provided.
References
- 1. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-Hydroxycocaine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of p-hydroxycocaine is a critical component of laboratory safety and regulatory compliance. As a metabolite and structural analog of cocaine, this compound is classified as a controlled substance and presents chemical hazards that necessitate stringent disposal protocols. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe and compliant management of this compound waste.
Chemical and Safety Data Overview
This compound is a white, hygroscopic solid that is soluble in methanol, dilute aqueous acids, DMSO, and water.[1] It is classified as a hazardous substance with the following GHS hazard statements: Harmful if swallowed, Harmful in contact with skin, May cause an allergic skin reaction, and Harmful if inhaled.[2] Due to its classification as a controlled substance, all acquisition, storage, use, and disposal activities are regulated by the U.S. Drug Enforcement Administration (DEA) and must be meticulously documented.
| Property | Value | Source |
| Molecular Formula | C17H21NO5 | [1][3] |
| Molecular Weight | 319.36 g/mol | [1] |
| Melting Point | 55-57°C | [1] |
| CAS Number | 89339-16-2 | [1][3] |
| GHS Hazard Codes | H302, H312, H317, H332 | [2] |
Disposal Procedures
The required method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound, rendering it non-retrievable, which is a key DEA requirement for the disposal of controlled substances.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be segregated from other laboratory waste streams.
-
Waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
-
Waste Accumulation:
-
Solid Waste: Collect solid this compound and contaminated materials in a dedicated, leak-proof, and sealable container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and leak-proof container. For incineration, it is often recommended to absorb the liquid onto a combustible material like vermiculite.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
The EHS department will coordinate with a licensed hazardous waste disposal company that is permitted to handle and incinerate controlled substances.
-
-
Documentation and Record-Keeping:
-
Maintain a detailed log of all this compound used and disposed of. This is a strict DEA requirement.
-
The log should include the date, amount of substance used, amount of waste generated, and the date of transfer to the hazardous waste disposal company.
-
Retain all disposal records, including the manifest from the hazardous waste company, for a minimum of two years, or as required by your institution and local regulations.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound disposal.
Spill and Decontamination Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover the material with a damp paper towel to avoid generating dust.
-
Decontamination: Clean the spill area with a suitable laboratory decontaminant, followed by a thorough wash with soap and water.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous this compound waste, following the procedures outlined above.
-
Documentation: Document the spill and the cleanup procedure in the laboratory records.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment, while maintaining compliance with federal and institutional regulations.
References
Safeguarding Your Research: Personal Protective Equipment and Safe Handling of p-Hydroxycocaine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling p-hydroxycocaine. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize exposure risk and ensure operational integrity.
Hazard Summary
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction[1]. All personnel must handle this compound with the appropriate precautions as outlined below.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in a laboratory setting. This selection is based on the known hazards of the compound and general best practices for handling potent and hazardous chemicals.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Powder-free nitrile gloves | Protects against skin contact and absorption. Double-gloving is recommended. |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes and aerosols. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted | Prevents contamination of personal clothing. |
| Respiratory Protection | Respirator | N95 or higher certified respirator | Required when handling the powder form or when there is a risk of aerosolization. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure. The following workflow outlines the key steps for a safe handling process.
Caption: This diagram illustrates the sequential steps for the safe handling of this compound, from preparation to disposal.
Experimental Protocols
While specific experimental protocols will vary, the following general principles must be applied when working with this compound:
-
Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination: All surfaces and equipment should be decontaminated after use. A suitable decontamination solution, such as a 10% bleach solution followed by a rinse with 70% ethanol and then water, is recommended.
-
Spill Management: In the event of a spill, the area should be evacuated and secured. Personnel with appropriate training and PPE should clean the spill using an absorbent material and then decontaminate the area.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Bag and dispose of as hazardous waste. |
| Liquid Waste | Collect in a clearly labeled, sealed hazardous waste container. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
